Treprostinil-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-1,2,3,3-tetradeuterio-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-3a,4,9,9a-tetrahydrocyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i13D2,18D,21D |
InChI Key |
PAJMKGZZBBTTOY-ADGJBYSCSA-N |
Isomeric SMILES |
[2H][C@]1([C@H]2CC3=C(C[C@H]2C([C@@]1([2H])O)([2H])[2H])C(=CC=C3)OCC(=O)O)CC[C@H](CCCCC)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Treprostinil-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Treprostinil-d4, a deuterated analog of the synthetic prostacyclin vasodilator, Treprostinil. While specific batch-to-batch isotopic purity data for commercially available this compound is not publicly disseminated in comprehensive datasheets, this document outlines the typical standards for such stable isotope-labeled compounds, the methodologies employed for purity determination, and the significance of isotopic enrichment in research and clinical applications.
Data on Isotopic Purity
Direct quantitative values for the isotopic purity of this compound are not consistently published by suppliers. However, based on the analysis of similar commercially available deuterated standards, a high degree of isotopic enrichment is expected. Typically, the isotopic purity for such compounds is greater than 98%. This means that in a given sample of this compound, over 98% of the molecules will contain the four deuterium atoms at the specified positions.
For comparative purposes, the following table summarizes the reported isotopic purity of various other deuterated compounds used in scientific research.
| Compound | Number of Deuterium Atoms | Reported Isotopic Purity (%) |
| Aldosterone-d4 | 4 | 96.9 |
| Tamsulosin-d4 | 4 | 99.5[1] |
| Oxybutynin-d5 | 5 | 98.8[1] |
| Propafenone-d7 | 7 | 96.5[1] |
| Eplerenone-d3 | 3 | 99.9[1] |
Note: This data is for illustrative purposes and represents typical values for other deuterated compounds. Specific lots of this compound should be analyzed for precise isotopic purity.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with very small mass differences. The primary methods employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HR-MS)
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC). Electrospray ionization (ESI) is a common technique used to generate gas-phase ions of the analyte with minimal fragmentation.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments have the capability to resolve the isotopic peaks of the deuterated compound from its non-deuterated and partially deuterated counterparts.
-
Data Analysis: The relative intensities of the ion signals corresponding to the fully deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) forms of Treprostinil are measured. The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H NMR and/or ²H NMR spectra are acquired. In ¹H NMR, the absence or significant reduction of signals at the positions where deuterium has been incorporated provides qualitative confirmation of deuteration.
-
Quantitative Analysis: By comparing the integration of the remaining proton signals to a known internal standard, or by using specialized quantitative NMR (qNMR) techniques, the degree of deuteration can be estimated. ²H NMR directly detects the deuterium nuclei, and the signal intensity can be used to quantify the amount of deuterated material.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the determination of isotopic purity using LC-HR-MS.
Caption: Workflow for Isotopic Purity Determination.
Signaling Pathway of Treprostinil
Treprostinil exerts its therapeutic effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. The diagram below illustrates the general signaling pathway initiated by Treprostinil binding.
Caption: Treprostinil Signaling Pathway.
References
Synthesis and Characterization of Treprostinil-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Treprostinil-d4, an isotopically labeled analog of the potent vasodilator Treprostinil. Used in the management of pulmonary arterial hypertension, the deuterated form serves as an invaluable internal standard for pharmacokinetic and metabolic studies. This document outlines a plausible synthetic route, detailed characterization methodologies, and the underlying signaling pathways of Treprostinil's therapeutic action.
Introduction
Treprostinil is a stable synthetic analog of prostacyclin (PGI2) that exerts its therapeutic effects through potent vasodilation of the pulmonary and systemic arterial beds, as well as by inhibiting platelet aggregation.[1] this compound, with the molecular formula C23H30D4O5 and a molecular weight of 394.54, is a deuterated variant where four hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays, ensuring accurate quantification of Treprostinil in biological matrices.
Synthesis of this compound
The synthesis of this compound can be achieved by modifying established synthetic routes for Treprostinil, incorporating deuterium atoms at a chemically stable position. A plausible approach involves the introduction of deuterium at the ethylene glycol linker of the molecule. The following multi-step synthesis is a representative, illustrative pathway.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Deuterated Bromoacetic Acid (Bromoacetic Acid-d2)
-
To a solution of acetic acid-d4 (1.0 eq) in a suitable solvent such as carbon tetrachloride, add red phosphorus (0.1 eq).
-
Slowly add bromine (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80-90°C for 12 hours.
-
Cool the reaction mixture and quench with water.
-
Extract the product with diethyl ether, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield bromoacetic acid-d2.
Step 2: Esterification to Ethyl Bromoacetate-d2
-
Dissolve bromoacetic acid-d2 (1.0 eq) in ethanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4 hours.
-
Remove the solvent under reduced pressure and purify by distillation to obtain ethyl bromoacetate-d2.
Step 3: Alkylation of Benzindene Triol Intermediate with Ethyl Bromoacetate-d2
-
Dissolve the key intermediate, (1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]indene-2,5-diol (benzindene triol), in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K2CO3) to the solution.
-
Add ethyl bromoacetate-d2 (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Hydrolysis to this compound
-
Dissolve the crude ester from the previous step in a mixture of methanol and water.
-
Add a base, such as sodium hydroxide (NaOH), to the solution.
-
Stir the mixture at room temperature for 2 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 4-5.
-
Extract the this compound into ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude this compound.
Step 5: Purification
-
Purify the crude product by column chromatography on silica gel using a mobile phase of methanol in dichloromethane to afford pure this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Synthesis Workflow Diagram
References
An In-Depth Technical Guide to the Chemical and Physical Properties of Treprostinil-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Treprostinil-d4, a deuterated analog of the synthetic prostacyclin vasodilator, Treprostinil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this stable isotope-labeled compound.
Chemical Properties
This compound is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. The incorporation of four deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantitative analysis of Treprostinil in biological matrices.
| Property | Value | Source |
| Chemical Name | 2-[[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic Acid-d4 | [1] |
| Synonyms | Uniprost-d4, U 62840-d4, LRX 15-d4, BW 15AU-d4, 15AU81-d4 | [1] |
| Molecular Formula | C₂₃D₄H₃₀O₅ | [1] |
| Molecular Weight | 394.538 g/mol | [1] |
Physical Properties
The physical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Treprostinil. While specific experimental data for the deuterated form is limited, the properties of Treprostinil serve as a reliable reference.
| Property | Value (for Treprostinil) | Source |
| Melting Point | 121-123 °C | [2] |
| Boiling Point | 587.1 ± 50.0 °C (Predicted) | [2] |
| Appearance | White to beige powder/crystalline solid | |
| Solubility | DMSO: ~2 mg/mLEthanol: ~20 mg/mLDimethylformamide (DMF): ~30 mg/mL1:1 Solution of DMF:PBS (pH 7.2): ~0.5 mg/mL | [3] |
| Storage Temperature | -20°C | [3] |
Signaling Pathway
Treprostinil, and by extension this compound, exerts its pharmacological effects by acting as a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor. Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Signaling cascade of Treprostinil via the prostacyclin (IP) receptor.
Experimental Protocols
This compound is primarily used as an internal standard in the quantification of Treprostinil in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed protocol adapted from a validated method.
Quantification of Treprostinil in Biological Samples using LC-MS/MS with this compound as an Internal Standard
Objective: To accurately measure the concentration of Treprostinil in plasma or serum samples.
Materials:
-
Treprostinil analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Biological matrix (plasma or serum)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Treprostinil at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Working Solutions:
-
Prepare a series of working standard solutions of Treprostinil by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (or calibration standard or quality control sample), add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Treprostinil from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (method dependent).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Treprostinil: Select appropriate precursor and product ions (e.g., m/z 389.2 -> 371.2).
-
This compound: Select appropriate precursor and product ions (e.g., m/z 393.2 -> 375.2).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Treprostinil to this compound against the concentration of the Treprostinil standards.
-
Determine the concentration of Treprostinil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantifying Treprostinil using this compound as an internal standard.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Treprostinil in preclinical and clinical research. Its chemical and physical properties are nearly identical to the parent compound, ensuring similar behavior during sample preparation and analysis, a critical characteristic for an effective internal standard. The detailed signaling pathway and experimental protocols provided in this guide offer a solid foundation for researchers working with this important molecule.
References
A Technical Guide to Treprostinil-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Treprostinil-d4, a deuterated analog of the synthetic prostacyclin mimetic, Treprostinil. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalysis and for various research applications.
Overview of Treprostinil and the Role of Deuterated Analogs
Treprostinil is a stable analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH). Its mechanism of action involves the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). The PKA signaling cascade ultimately results in vasodilation and inhibition of platelet aggregation.[1][2]
Deuterated analogs, such as this compound, are essential tools in pharmacokinetic and metabolic studies. The substitution of hydrogen atoms with deuterium results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of Treprostinil in biological matrices.
Sourcing this compound for Research
Several reputable suppliers provide this compound for research purposes. When selecting a supplier, it is crucial to consider factors such as the compound's purity, isotopic enrichment, available formats, and the supplier's quality management certifications.
Below is a summary of information from prominent suppliers. Researchers should always request a certificate of analysis (CoA) for lot-specific data.
| Supplier | Product Number | Molecular Formula | Molecular Weight | Stated Purity | Isotopic Enrichment |
| LGC Standards | TRC-T719502-25MG | C₂₃H₃₀D₄O₅ | 394.54 | Information not publicly available | Information not publicly available |
| Pharmaffiliates | PA STI 084200 | C₂₃H₃₀D₄O₅ | 394.54 | Information not publicly available | Information not publicly available |
| CymitQuimica | TR-T719502 | C₂₃H₃₀D₄O₅ | 394.538 | Information not publicly available | Information not publicly available |
Note: Detailed quantitative data such as purity and isotopic enrichment are typically provided on the Certificate of Analysis which should be requested from the supplier prior to purchase.
Experimental Protocols: Quantification of Treprostinil using a Deuterated Internal Standard
While a specific protocol detailing the use of this compound was not identified in the public domain, the following LC-MS/MS methodology for the quantification of Treprostinil using a different deuterated internal standard (6-keto Prostaglandin F1α-d4) can be readily adapted. The principles of sample preparation, chromatographic separation, and mass spectrometric detection remain the same.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the internal standard working solution (this compound in a suitable solvent like methanol or acetonitrile).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Treprostinil from matrix components. For example:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Treprostinil: Precursor ion (Q1) m/z 389.2 → Product ion (Q3) m/z 245.2
-
This compound: Precursor ion (Q1) m/z 393.2 → Product ion (Q3) m/z 249.2 (Predicted, requires experimental confirmation)
-
Note: The specific MRM transitions for this compound should be optimized by direct infusion of the standard into the mass spectrometer.
Visualizing Key Pathways and Workflows
Treprostinil Signaling Pathway
The following diagram illustrates the primary signaling pathway of Treprostinil.
Experimental Workflow for Treprostinil Quantification
This diagram outlines the typical workflow for quantifying Treprostinil in biological samples using an internal standard.
Supplier Selection Logic
The decision-making process for selecting a suitable this compound supplier is depicted below.
References
Treprostinil-d4: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the technical specifications and biological mechanisms of Treprostinil-d4, a deuterated analog of the potent vasodilator, Treprostinil. This document outlines its chemical properties, explores its signaling pathways, and details relevant experimental protocols.
Core Chemical and Physical Data
This compound is a synthetic, deuterated analog of prostacyclin, used primarily as an internal standard in pharmacokinetic studies and for in vitro research. The inclusion of four deuterium atoms increases its molecular weight, allowing for its differentiation from the non-deuterated form in mass spectrometry-based analyses.
| Property | Value | Source(s) |
| CAS Number | Not Assigned (Unlabeled Treprostinil: 81846-19-7) | N/A |
| Molecular Formula | C23H30D4O5 | N/A |
| Molecular Weight | 394.54 g/mol | N/A |
Mechanism of Action and Signaling Pathways
Treprostinil exerts its physiological effects by mimicking the action of endogenous prostacyclin (PGI2). It is a potent vasodilator and inhibitor of platelet aggregation. Its primary mechanism involves binding to and activating cell surface G protein-coupled receptors, primarily the prostacyclin receptor (IP receptor).
Upon binding to the IP receptor on pulmonary arterial smooth muscle cells (PASMCs) and platelets, Treprostinil initiates a signaling cascade. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
PKA activation results in two key downstream effects:
-
Vasodilation: In PASMCs, PKA activation leads to the relaxation of smooth muscle, causing vasodilation and a decrease in pulmonary vascular resistance.
-
Inhibition of Platelet Aggregation: In platelets, elevated cAMP levels inhibit their activation and aggregation, reducing the risk of thrombosis.
Recent studies suggest that in addition to the primary IP receptor-cAMP pathway, Treprostinil's anti-proliferative effects on PASMCs may also be mediated through a signaling cascade involving cAMP, CCAAT/enhancer-binding protein alpha (C/EBP-α), and the cell cycle inhibitor p21(Waf1/Cip1)[1][2]. Furthermore, some evidence points to the involvement of peroxisome proliferator-activated receptor-gamma (PPARγ) in the anti-proliferative actions of prostacyclin analogs, particularly in the context of downregulated IP receptor expression[3][4].
Figure 1: Primary signaling pathway of Treprostinil.
Experimental Protocols
Quantification of Treprostinil using this compound as an Internal Standard
This compound is commonly used as an internal standard for the accurate quantification of Treprostinil in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, serum) are thawed on ice. A known concentration of this compound internal standard is added to each sample. Proteins are then precipitated by adding a solvent such as ice-cold acetonitrile, followed by vortexing and centrifugation. The resulting supernatant is transferred for analysis[5].
-
LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. A gradient elution is typically used to separate Treprostinil and this compound from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of both Treprostinil and this compound.
-
Quantification: A calibration curve is generated using known concentrations of Treprostinil. The ratio of the peak area of Treprostinil to the peak area of this compound is used to calculate the concentration of Treprostinil in the unknown samples.
Figure 2: Workflow for Treprostinil quantification.
In Vitro cAMP Assay in Pulmonary Arterial Smooth Muscle Cells (PASMCs)
This assay measures the ability of Treprostinil to stimulate the production of intracellular cAMP in PASMCs.
Methodology:
-
Cell Culture: Human PASMCs are cultured in appropriate media until confluent.
-
Treatment: Cells are treated with varying concentrations of Treprostinil for a specified time (e.g., 30 minutes). To investigate the involvement of specific receptors, cells can be pre-incubated with receptor antagonists before the addition of Treprostinil[3].
-
cAMP Measurement: After treatment, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit. Results are typically normalized to the total protein content of the cell lysate[1][2].
PASMC Proliferation Assay
This assay assesses the anti-proliferative effects of Treprostinil on PASMCs.
Methodology:
-
Cell Seeding: PASMCs are seeded in multi-well plates and allowed to adhere.
-
Induction of Proliferation: Cell proliferation is often induced by a mitogen such as platelet-derived growth factor (PDGF-BB)[1][2].
-
Treatment: Cells are treated with the mitogen in the presence or absence of varying concentrations of Treprostinil for a set period (e.g., 4-5 days)[3].
-
Assessment of Proliferation: Cell proliferation can be measured by several methods, including direct cell counting or using colorimetric assays such as the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity[6].
Platelet Aggregation Assay
This assay evaluates the inhibitory effect of Treprostinil on platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in tubes containing an anticoagulant. PRP is prepared by centrifuging the whole blood at a low speed[7].
-
Light Transmission Aggregometry (LTA): LTA is the gold standard for assessing platelet aggregation. PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established. A platelet agonist (e.g., U-46619, a thromboxane A2 analog) is added to induce aggregation. As platelets aggregate, the light transmission through the PRP increases. The assay is performed in the presence and absence of Treprostinil to determine its inhibitory effect[7][8].
Metabolism
In vitro studies have shown that Treprostinil is primarily metabolized by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9[9][10]. This compound's metabolic profile is expected to be similar to that of Treprostinil, although the deuterium substitution may lead to minor differences in the rate of metabolism due to the kinetic isotope effect.
This technical guide provides a foundational understanding of this compound for research applications. For further details on specific experimental conditions and data analysis, consulting the primary literature is recommended.
References
- 1. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells | PLOS One [journals.plos.org]
- 3. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pulmonary Artery Smooth Muscle Cell Senescence Promotes the Proliferation of PASMCs by Paracrine IL-6 in Hypoxia-Induced Pulmonary Hypertension [frontiersin.org]
- 7. Abnormal platelet aggregation in pediatric pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A pilot study of oral treprostinil pharmacogenomics and treatment persistence in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for Treprostinil-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Treprostinil-d4, a deuterated analog of Treprostinil. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of Treprostinil.[1][2] Its isotopic labeling allows for clear differentiation from the endogenous compound during mass spectrometric analysis.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data typically found on a CoA for this compound. These specifications are critical for ensuring the identity, purity, and quality of the standard for research and development applications.
| Test | Specification | Typical Value | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Molecular Formula | C₂₃H₃₀D₄O₅ | C₂₃H₃₀D₄O₅ | Mass Spectrometry |
| Molecular Weight | 394.54 g/mol | 394.54 | Mass Spectrometry |
| Purity (by HPLC) | ≥98% | 99.5% | HPLC-UV |
| Chemical Identity | Conforms to Structure | Conforms | ¹H NMR, Mass Spectrometry |
| Isotopic Purity | ≥99% Deuterium Incorporation | 99.2% | Mass Spectrometry |
| Residual Solvents | Meets USP <467> Requirements | Conforms | GC-HS |
| Water Content | ≤1.0% | 0.2% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the analytical results presented in a CoA. Below are the protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to assess the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Orthophosphoric acid in water) and an organic solvent (e.g., Methanol or Acetonitrile). A common ratio is 20:80 (v/v) Methanol: 0.1% Orthophosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1000 µg/mL).[4] The solution is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful technique used to confirm the molecular weight and structure of this compound, as well as to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z is compared to the theoretical m/z of this compound to confirm its identity.
-
Procedure for Isotopic Purity: The relative intensities of the mass peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms of Treprostinil are measured. The isotopic purity is calculated from the ratio of the d4 peak intensity to the sum of the intensities of all isotopic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows signals corresponding to the different protons in the molecule. The chemical shifts, splitting patterns, and integration of these signals are compared to the expected spectrum for Treprostinil to confirm the structure. The absence or significant reduction of signals at the positions of deuterium incorporation confirms the isotopic labeling.
Signaling Pathway and Workflow Diagrams
Treprostinil Signaling Pathway
Treprostinil is a prostacyclin analog that exerts its therapeutic effects by activating prostacyclin receptors.[6] This leads to downstream signaling cascades that result in vasodilation and inhibition of platelet aggregation.[4][6]
Caption: Signaling pathway of Treprostinil.
Certificate of Analysis Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of a this compound sample to generate a Certificate of Analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrcps.com [ajrcps.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Mass Shift of Treprostinil-d4: A Technical Guide for Researchers
An in-depth examination of the isotopic labeling of Treprostinil and its application as an internal standard in quantitative analysis.
In the landscape of pharmaceutical research and development, particularly in the realm of pharmacokinetics and bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification. This technical guide delves into the core principles behind the mass shift of Treprostinil-d4, a deuterated analog of the synthetic prostacyclin vasodilator, Treprostinil. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the rationale for its use, detailed experimental considerations, and the fundamental concepts of mass spectrometry that underpin its application.
Understanding the Mass Shift: The Role of Deuterium Labeling
The primary reason for the mass shift observed in this compound is the substitution of four hydrogen (¹H) atoms with four deuterium (²H or D) atoms. Deuterium, a stable isotope of hydrogen, contains one proton and one neutron in its nucleus, in contrast to protium (the most common isotope of hydrogen), which has only a proton. This additional neutron results in an atomic mass of approximately 2 atomic mass units (amu) for deuterium, compared to 1 amu for hydrogen.
The molecular formula for Treprostinil is C₂₃H₃₄O₅, with a molecular weight of approximately 390.51 g/mol .[1][2][3][4][5] In this compound, four of these hydrogen atoms are replaced by deuterium, resulting in a molecular formula of C₂₃H₃₀D₄O₅ and a molecular weight of approximately 394.54 g/mol .[6][7][8][9] This deliberate increase in mass of 4 Daltons is the "mass shift" that allows it to be distinguished from the unlabeled Treprostinil in a mass spectrometer.
This isotopic substitution is strategically designed to have a minimal impact on the chemical and physical properties of the molecule. Deuterated compounds, such as this compound, are ideal internal standards because they exhibit nearly identical chromatographic retention times and ionization efficiencies to their non-deuterated counterparts.[10][11] This co-elution is a critical factor in compensating for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects.[10]
Quantitative Data Summary
The key quantitative differences between Treprostinil and its deuterated analog are summarized in the table below for easy comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (Da) |
| Treprostinil | C₂₃H₃₄O₅ | 390.51[1][5] | - |
| This compound | C₂₃D₄H₃₀O₅ | 394.54[6][7][8] | +4 |
Application in Quantitative Analysis: The Internal Standard
This compound is primarily utilized as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] In such assays, a known amount of the deuterated standard is added to each sample (e.g., plasma, serum) at the beginning of the sample preparation process. Because the internal standard behaves almost identically to the analyte of interest (Treprostinil) throughout the extraction, chromatography, and ionization steps, any loss of analyte during these processes will be mirrored by a proportional loss of the internal standard.
By measuring the ratio of the mass spectrometer signal of the analyte to the signal of the internal standard, a highly accurate and precise quantification of the analyte concentration can be achieved, even in complex biological matrices. This ratiometric measurement corrects for variability that is difficult to control, thereby enhancing the robustness and reliability of the analytical method.
Experimental Protocol: Quantification of Treprostinil in Biological Matrices using LC-MS/MS
The following is a generalized experimental protocol for the quantification of Treprostinil in biological samples using this compound as an internal standard. This protocol is based on common practices in bioanalytical chemistry.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., rat serum, human plasma), add a known concentration of this compound solution to serve as the internal standard.
-
Add 300 µL of a protein precipitation agent, such as cold methanol or a mixture of zinc sulfate and an organic solvent.[10]
-
Vortex the mixture vigorously to ensure complete precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte and the internal standard.
-
The supernatant can then be directly injected into the LC-MS/MS system or further processed (e.g., evaporation and reconstitution in a suitable solvent) to increase concentration.
2. Liquid Chromatography (LC)
-
Column: A C18 reverse-phase column is typically used for the separation of Treprostinil and its deuterated internal standard.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
-
Run Time: The total run time for the chromatographic separation is generally kept short, often around 4 minutes, to allow for high-throughput analysis.[12]
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of Treprostinil.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
For Treprostinil, a common transition is from a precursor ion with a mass-to-charge ratio (m/z) of 389.2 to a specific product ion (e.g., m/z 143.1 or 331.2).[12]
-
For this compound, the precursor ion will have an m/z of 393.2, and a corresponding product ion will be monitored.
-
-
Data Analysis: The peak areas of the selected transitions for both Treprostinil and this compound are measured. The ratio of the analyte peak area to the internal standard peak area is then used to calculate the concentration of Treprostinil in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the molecular structure comparison, the experimental workflow, and the signaling pathway of Treprostinil.
Caption: Molecular structures of Treprostinil and its deuterated analog.
Caption: Experimental workflow for the quantification of Treprostinil.
Caption: Simplified signaling pathway of Treprostinil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ≥98% (HPLC), prostacyclin receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 8. This compound | TRC-T719502-25MG | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. texilajournal.com [texilajournal.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Treprostinil in Human Plasma using Treprostinil-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Treprostinil is a synthetic analog of prostacyclin used for the treatment of pulmonary arterial hypertension (PAH)[1][2]. It elicits potent vasodilation of both pulmonary and systemic arterial beds[2][3]. Accurate quantification of Treprostinil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and selectivity[4][5].
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as Treprostinil-d4, has nearly identical physicochemical properties to the analyte of interest, Treprostinil. This ensures that it co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, effectively compensating for variations in sample preparation and matrix effects[6][7]. The use of a deuterated internal standard like this compound can significantly improve the accuracy and precision of the bioanalytical method[6][8].
This application note provides a detailed protocol for the quantification of Treprostinil in human plasma using this compound as an internal standard with an LC-MS/MS system.
Experimental Protocols
Materials and Reagents
-
Treprostinil reference standard
-
This compound internal standard
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
Stock and Working Solutions Preparation
-
Treprostinil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Treprostinil reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Treprostinil Working Solutions: Prepare a series of working solutions by serially diluting the Treprostinil stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike with the corresponding Treprostinil working solutions.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 300 µL of cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurate quantification[3]. The following are suggested starting conditions:
Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 1: Suggested LC Parameters
LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Suggested LC Gradient Program
Mass Spectrometry (MS) Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
Table 3: Suggested MS Parameters
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Treprostinil | 389.2 | 235.1 | 25 |
| This compound | 393.2 | 239.1 | 25 |
Table 4: Suggested MRM Transitions for Treprostinil and this compound
Data Presentation and Analysis
The concentration of Treprostinil in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to determine the concentrations of the unknown samples.
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability[3][5].
Mandatory Visualizations
Caption: Experimental workflow for Treprostinil quantification.
Caption: Logic of using an internal standard for quantification.
References
- 1. musechem.com [musechem.com]
- 2. Treprostinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
- 5. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Application Note: High-Throughput Analysis of Treprostinil in Human Plasma by LC-MS/MS using Treprostinil-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Treprostinil in human plasma. The method utilizes Treprostinil-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Treprostinil.
Introduction
Treprostinil is a synthetic analog of prostacyclin used for the treatment of pulmonary arterial hypertension (PAH).[1] It elicits its therapeutic effects through direct vasodilation of pulmonary and systemic arterial vascular beds and inhibition of platelet aggregation.[2][3] Accurate and reliable quantification of Treprostinil in biological matrices is crucial for clinical and pharmacological research. This document provides a detailed protocol for an LC-MS/MS method for the analysis of Treprostinil in human plasma, utilizing this compound as the internal standard.
Signaling Pathway of Treprostinil
Treprostinil mimics the action of endogenous prostacyclin (PGI2) by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2][4] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][5] PKA activation results in the phosphorylation of downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[3][5]
References
- 1. High-performance liquid chromatographic determination of prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Treprostinil-d4 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treprostinil is a stable synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH).[1] Its deuterated isotopologue, Treprostinil-d4, serves as an invaluable internal standard for pharmacokinetic studies, bioanalytical assays, and metabolic profiling, enabling precise quantification of the parent drug in various biological matrices. The accuracy and reliability of experimental results are critically dependent on the precise and consistent preparation of stock and working solutions.
These application notes provide a detailed protocol for the preparation of this compound stock and working solutions, intended for use in a laboratory research setting. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental data.
Materials and Reagents
-
This compound (crystalline solid, ≥98% purity)
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Ethanol (200 proof, absolute), ACS grade or higher
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Vortex mixer
-
Class A volumetric flasks
-
Sterile, polypropylene microcentrifuge tubes
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for accurate solution preparation and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₀D₄O₅ | [2][3] |
| Molecular Weight | 394.54 g/mol | [2][3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥98% | [4] |
| Solubility | DMSO (~20 mg/mL), Ethanol (~20 mg/mL), DMF (~30 mg/mL) | [4][5] |
| Storage (Solid) | Store at -20°C | [4] |
| Stability (Solid) | ≥ 2 years at -20°C | [4] |
Signaling Pathway of Treprostinil
Treprostinil functions as a prostacyclin analog by binding to and activating prostacyclin receptors (IP receptors).[2][6] This interaction initiates a signaling cascade that involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes vasodilation and inhibits platelet aggregation.[2]
Caption: Treprostinil signaling pathway.
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. DMSO is recommended as the solvent due to the high solubility of this compound.[4][5]
Workflow:
Caption: Workflow for this compound stock solution preparation.
Methodology:
-
Tare Balance: Tare a calibrated analytical balance with a suitable weigh boat or paper.
-
Weigh Compound: Accurately weigh a target mass of this compound (e.g., 1.0 mg) and record the exact weight.
-
Transfer: Carefully transfer the weighed this compound solid into a sterile, amber glass vial.
-
Calculate Solvent Volume: Calculate the precise volume of DMSO required to achieve a 10 mg/mL concentration using the following formula:
-
Volume of DMSO (µL) = (Mass of this compound (mg) / 10 mg/mL) * 1000 µL/mL
-
-
Dissolve: Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Mix: Secure the cap and vortex the vial thoroughly for at least 1 minute or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Aliquot and Store: For stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C. A single vial should be used for no more than 30 days after initial use.
Preparation of Working Solutions by Serial Dilution
Working solutions are prepared by diluting the primary stock solution to the desired final concentrations. The choice of diluent will depend on the experimental application. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent toxicity.
Workflow:
Caption: Workflow for preparing working solutions via serial dilution.
Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mg/mL this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Stock: Prepare an intermediate stock solution (e.g., 1 mg/mL or 100 µg/mL) by diluting the primary stock in the appropriate experimental buffer or medium (e.g., PBS or cell culture medium).
-
Serial Dilutions: Perform a series of dilutions from the intermediate stock to generate a range of working concentrations. An example dilution scheme is provided in the table below.
Example Serial Dilution Scheme:
| Step | Starting Solution | Volume of Starting Solution | Volume of Diluent (PBS) | Final Concentration (µg/mL) |
| 1 | 10 mg/mL Stock in DMSO | 10 µL | 990 µL | 100 |
| 2 | 100 µg/mL (from Step 1) | 100 µL | 900 µL | 10 |
| 3 | 10 µg/mL (from Step 2) | 100 µL | 900 µL | 1 |
| 4 | 1 µg/mL (from Step 3) | 100 µL | 900 µL | 0.1 |
| 5 | 0.1 µg/mL (from Step 4) | 100 µL | 900 µL | 0.01 |
Note: Always add the smaller volume of the concentrated solution to the larger volume of the diluent and mix thoroughly between each dilution step.
Quality Control
To ensure the accuracy of the prepared solutions, it is recommended to perform a quality control check. The concentration of the primary stock solution can be verified using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), comparing the response to a certified reference material.
Safety Precautions
Treprostinil is a potent pharmaceutical compound and should be handled with care. The deuterated form should be treated with the same level of caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions.[7]
-
Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.[7] Avoid contact with skin and eyes.[7]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
-
First Aid: In case of skin contact, wash the area immediately with soap and water.[7] In case of eye contact, flush with copious amounts of water for at least 15 minutes.[7] If inhaled, move to fresh air.[7] Seek medical attention if any symptoms occur.
References
- 1. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | TRC-T719502-25MG | LGC Standards [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application of Treprostinil-d4 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of Treprostinil-d4 as an internal standard in pharmacokinetic (PK) studies of treprostinil. The inclusion of a stable isotope-labeled internal standard like this compound is critical for achieving accurate and precise quantification of the drug in biological matrices, a cornerstone of robust pharmacokinetic analysis.
Treprostinil is a synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosing regimens and ensuring patient safety and efficacy. The use of a deuterated internal standard such as this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods in this context.[4]
The Role of this compound in Bioanalysis
Stable isotope-labeled internal standards are the preferred choice in quantitative LC-MS/MS assays. This compound, being chemically identical to treprostinil but with a different mass due to the presence of deuterium atoms, co-elutes with the analyte during chromatography. This allows it to mimic the behavior of treprostinil throughout the analytical process, including extraction, and ionization in the mass spectrometer. By normalizing the response of treprostinil to that of the known concentration of this compound, variations that can occur during sample preparation and analysis are effectively corrected, leading to highly reliable data.
Representative Pharmacokinetic Data of Treprostinil
The following table summarizes representative pharmacokinetic parameters of orally administered treprostinil, as would be determined using a validated LC-MS/MS method with this compound as the internal standard. The data is illustrative and compiled from various clinical studies.
| Parameter | Unit | Value (Mean ± SD) | Description |
| Cmax (Maximum Concentration) | ng/mL | 5.9 ± 2.1 | The highest concentration of the drug observed in the plasma. |
| Tmax (Time to Maximum Concentration) | hours | 3.8 (median) | The time at which Cmax is reached. |
| AUC (Area Under the Curve) | ng·h/mL | Varies with dose | Represents the total drug exposure over time. |
| t½ (Half-life) | hours | ~2 | The time required for the drug concentration to decrease by half. |
| Absolute Bioavailability (Oral) | % | 17.6 | The fraction of the administered dose that reaches systemic circulation.[5] |
| Protein Binding | % | ~96 | The extent to which the drug binds to plasma proteins.[5] |
Experimental Protocols
Bioanalytical Method for Treprostinil Quantification using LC-MS/MS
This protocol outlines a typical method for the quantification of treprostinil in human plasma using this compound as an internal standard.
a. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative):
-
Treprostinil: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z
-
This compound: Q1 (Precursor Ion) m/z -> Q3 (Product Ion) m/z
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for maximum signal intensity.
-
c. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of treprostinil into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples.
-
The concentration of treprostinil in the unknown samples is determined by interpolating from the calibration curve generated by plotting the peak area ratio (Treprostinil/Treprostinil-d4) against the nominal concentration of the calibration standards.
Pharmacokinetic Study Workflow
A typical workflow for a clinical pharmacokinetic study of treprostinil is as follows:
-
Subject Dosing: Administer the treprostinil formulation to study subjects.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Analyze plasma samples for treprostinil concentration using the validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life from the concentration-time data.
Visualizations
Caption: Experimental workflow of a pharmacokinetic study.
Caption: Role of an internal standard in ensuring accuracy.
Caption: Simplified signaling pathway of Treprostinil.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Note: High-Throughput Bioanalysis of Treprostinil in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Treprostinil in human plasma. Treprostinil, a synthetic analog of prostacyclin, is a potent vasodilator used in the treatment of pulmonary arterial hypertension.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes a simple protein precipitation for sample preparation and a deuterated internal standard, 6-keto Prostaglandin F1α-d4, to ensure accuracy and precision. The described method is suitable for high-throughput bioanalysis in drug development and clinical research settings.
Introduction
Treprostinil is a key therapeutic agent for managing pulmonary arterial hypertension.[1][3] Its mechanism of action involves the activation of prostacyclin receptors, leading to vasodilation and inhibition of platelet aggregation.[1][2] Monitoring the systemic exposure of Treprostinil is essential for optimizing dosing regimens and ensuring patient safety. Mass spectrometry has become a powerful tool for the accurate and rapid quantification of drugs and their metabolites in complex biological fluids.[4] This document provides a detailed protocol for the bioanalysis of Treprostinil in human plasma using LC-MS/MS, adapted from validated methodologies.[5][6][7]
While the use of a stable isotope-labeled internal standard such as Treprostinil-d4 is a common practice in mass spectrometry-based bioanalysis for its ability to mimic the analyte's behavior during sample processing and ionization, published methods for Treprostinil quantification have successfully validated the use of 6-keto Prostaglandin F1α-d4 as an internal standard.[5][6][7] This application note will therefore detail the protocol using this validated internal standard.
Experimental
Materials and Reagents
-
Treprostinil reference standard
-
6-keto Prostaglandin F1α-d4 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of Treprostinil and the internal standard from human plasma.
-
Allow all solutions and plasma samples to thaw to room temperature.
-
Prepare a stock solution of the internal standard (6-keto Prostaglandin F1α-d4).
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A gradient elution using a C18 analytical column provides efficient separation of Treprostinil from endogenous plasma components.
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 1.0 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 4.0 | 20 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Treprostinil | 389.2 | 331.2 (Quantifier) |
| 389.2 | 143.1 (Qualifier) | |
| 6-keto PGF1α-d4 (IS) | 373.2 | 249.4 (Quantifier) |
| 373.2 | 167.3 (Qualifier) |
-
Ion Source Parameters: Optimized for maximum signal intensity.
Quantitative Data Summary
The LC-MS/MS method for the quantification of Treprostinil in human plasma was validated according to regulatory guidelines.[5][6][7] The key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.25 - 75.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 92.97 - 107.87 % |
| Intra-assay Precision (%CV) | 1.16 - 3.34 % |
| Inter-assay Precision (%CV) | 1.11 - 4.58 % |
Diagrams
Caption: Bioanalytical workflow for Treprostinil quantification.
Caption: Simplified signaling pathway of Treprostinil.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative bioanalysis of Treprostinil in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for supporting pharmacokinetic studies in a drug development environment. The use of a validated deuterated internal standard ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of Treprostinil.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 3. unitedbyph.com [unitedbyph.com]
- 4. shimadzu.com.sg [shimadzu.com.sg]
- 5. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
- 7. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid Phase Extraction Protocol for the Quantification of Treprostinil in Human Plasma using Treprostinil-d4 and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Treprostinil is a stable synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension.[1] Accurate quantification of Treprostinil in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note details a robust solid phase extraction (SPE) protocol for the selective extraction of Treprostinil from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Treprostinil-d4, is essential for correcting for matrix effects and ensuring high accuracy and precision in the analytical results. While deuterated internal standards can be costly, their use significantly improves data reliability.[2][3] This protocol is intended for researchers, scientists, and drug development professionals.
Materials and Methods
Materials
-
Treprostinil analytical standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Analytical balance
-
Calibrated pipettes
-
LC-MS/MS system
Sample Preparation
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Treprostinil and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions in 50:50 (v/v) methanol:water.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of Treprostinil working solution into blank human plasma.
-
-
Plasma Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 500 µL aliquot of plasma, add 50 µL of this compound internal standard working solution (concentration should be in the mid-range of the calibration curve).
-
Vortex mix for 10 seconds.
-
Add 500 µL of 1% formic acid in water and vortex for another 10 seconds. The inclusion of formic acid can improve recovery from biological matrices.[4]
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
Solid Phase Extraction Protocol
The following protocol is based on established SPE methods for prostaglandins from biological fluids.[4][5]
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridges with 2 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridges with 2 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridges under high vacuum for 5-10 minutes to remove any residual wash solution.
-
-
Elution:
-
Place clean collection tubes in the manifold rack.
-
Elute the analyte and internal standard from the cartridges with 2 x 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS method (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is typically performed on a reversed-phase C18 analytical column with a gradient elution using mobile phases consisting of water and acetonitrile with a formic acid modifier. Detection is achieved using a triple quadrupole mass spectrometer in negative ion mode with selected reaction monitoring (SRM).
Results
The following table summarizes the expected performance characteristics of the method based on a validated LC-MS/MS assay for Treprostinil that utilized protein precipitation for sample preparation.[6][7] Similar performance is anticipated with the described SPE protocol.
| Parameter | Result |
| Linearity Range | 0.25 - 75.0 ng/mL |
| Accuracy | 92.97 - 107.87 % |
| Intra-assay Precision | 1.16 - 3.34 % |
| Inter-assay Precision | 1.11 - 4.58 % |
| Lower Limit of Quantitation (LLOQ) | 0.25 ng/mL |
Experimental Workflow Diagram
Caption: Solid Phase Extraction Workflow for Treprostinil.
Conclusion
This application note provides a comprehensive solid phase extraction protocol for the quantification of Treprostinil in human plasma. The use of this compound as an internal standard coupled with LC-MS/MS analysis ensures a highly selective, accurate, and precise method suitable for clinical and research applications. The described SPE procedure effectively removes matrix interferences, leading to reliable and reproducible results.
References
- 1. Treprostinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for the Analysis of Treprostinil using a Deuterated Internal Standard
FOR IMMEDIATE RELEASE
Comprehensive Guide for Matrix Selection and Bioanalytical Methodologies for Treprostinil Quantification
[City, State] – [Date] – This document provides detailed application notes and protocols for the quantitative analysis of Treprostinil in various biological matrices using a deuterated internal standard. Aimed at researchers, scientists, and drug development professionals, these guidelines offer a comparative overview of different sample preparation techniques—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—to assist in selecting the most appropriate method for specific research needs.
Treprostinil, a synthetic analog of prostacyclin, is a potent vasodilator used in the treatment of pulmonary arterial hypertension. Accurate quantification of Treprostinil in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Treprostinil-d7, is highly recommended to ensure the accuracy and precision of the bioanalytical method by compensating for variability in sample preparation and instrument response.
Matrix Selection
The choice of biological matrix is a critical first step in the development of a robust bioanalytical assay for Treprostinil. The most commonly used matrices are plasma, serum, and urine. The selection should be based on the specific objectives of the study.
-
Plasma and Serum: Both are suitable for pharmacokinetic studies as they reflect the circulating concentration of the drug. A validated LC-MS/MS method has been successfully applied to both human serum and plasma, demonstrating comparable accuracy and precision.[1][2] Plasma, obtained from blood collected with an anticoagulant, contains fibrinogen and other clotting factors, while serum is the supernatant fluid after coagulation. For most applications concerning Treprostinil, either matrix can be used, with plasma sometimes being preferred for a slightly higher recovery volume.
-
Urine: Urine is a non-invasive matrix suitable for monitoring drug excretion. As Treprostinil is metabolized in the liver, urine analysis can provide valuable information on the drug's metabolites. However, urinary concentrations may not directly correlate with the systemic drug levels and therapeutic effects.
Sample Preparation Protocols
The goal of sample preparation is to extract Treprostinil and the deuterated internal standard from the biological matrix while removing interfering substances such as proteins and phospholipids. This section details three common extraction techniques.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup. It is particularly effective for high-throughput analysis. A significant advantage is the high recovery of the analyte.[1]
Protocol for Protein Precipitation:
-
To 100 µL of the biological sample (plasma or serum) in a microcentrifuge tube, add 10 µL of Treprostinil-d7 internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by utilizing a solid sorbent to selectively retain the analyte and internal standard while washing away interferences. This can lead to reduced matrix effects and improved sensitivity.
Protocol for Solid-Phase Extraction (using a mixed-mode cation exchange cartridge):
-
To 200 µL of plasma or serum, add 10 µL of Treprostinil-d7 internal standard solution.
-
Precondition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It can provide very clean extracts but is often more labor-intensive than PPT or SPE.
Protocol for Liquid-Liquid Extraction:
-
To 200 µL of plasma or serum in a glass tube, add 10 µL of Treprostinil-d7 internal standard solution.
-
Add 20 µL of 1M hydrochloric acid to acidify the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic phase to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Analysis
A validated LC-MS/MS method for the quantification of Treprostinil has been developed with a total run time of 4 minutes.[1]
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Treprostinil and internal standard |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI) - Negative |
| MRM Transitions | Treprostinil: m/z 389.2 → 331.2 (quantifier), 389.2 → 143.1 (qualifier)[3] |
| Treprostinil-d7: To be determined based on the specific deuterated standard |
Data Presentation
The following tables summarize the expected performance characteristics of the different sample preparation methods based on available literature.
Table 1: Recovery of Treprostinil from Human Plasma
| Preparation Method | Mean Recovery (%)[1] | % RSD |
| Protein Precipitation | 104.25 - 110.66 | 0.17 - 5.11 |
| Solid-Phase Extraction | > 85 (Expected) | < 15 |
| Liquid-Liquid Extraction | > 80 (Expected) | < 15 |
Table 2: Linearity of Treprostinil Quantification
| Parameter | Protein Precipitation Method[1] |
| Calibration Range | 0.25 - 75.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 3: Precision and Accuracy of Treprostinil Quantification in Human Plasma using Protein Precipitation[1]
| QC Level | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (%) |
| Low QC (0.75 ng/mL) | 1.16 - 3.34 | 1.11 - 4.58 | 92.97 - 107.87 |
| Mid QC (15 ng/mL) | 1.16 - 3.34 | 1.11 - 4.58 | 92.97 - 107.87 |
| High QC (60 ng/mL) | 1.16 - 3.34 | 1.11 - 4.58 | 92.97 - 107.87 |
Mandatory Visualizations
Caption: Overall experimental workflow for Treprostinil analysis.
Caption: Comparison of sample preparation workflows.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the analysis of Treprostinil in biological matrices using a deuterated internal standard. The choice of matrix and sample preparation method should be guided by the specific requirements of the study, including required sensitivity, throughput, and available resources. The protein precipitation method offers a rapid and high-recovery option, while solid-phase and liquid-liquid extraction can provide cleaner extracts for enhanced sensitivity and reduced matrix effects. The use of a deuterated internal standard like Treprostinil-d7 is strongly recommended for all methodologies to ensure the highest quality of quantitative data.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Separation of Treprostinil and Treprostinil-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Treprostinil and its deuterated internal standard, Treprostinil-d4, in biological matrices. The methodologies described are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of Treprostinil.
Introduction
Treprostinil is a synthetic analogue of prostacyclin (PGI2) used for the treatment of pulmonary arterial hypertension. Accurate and reliable quantification of Treprostinil in biological samples such as plasma and serum is crucial for assessing its efficacy and safety. Stable isotope-labeled internal standards, such as this compound, are preferred for mass spectrometry-based assays to ensure the highest accuracy and precision by compensating for matrix effects and variability in sample processing.
This document outlines a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, which is the gold standard for bioanalysis due to its high sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for applications where mass spectrometry is not available. Detailed protocols for sample preparation, including protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), are provided to accommodate various laboratory workflows and sample complexities.
Chromatographic Methods
LC-MS/MS Method
This method is highly sensitive and specific for the quantification of Treprostinil in biological matrices.[1][2][3]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Refer to the detailed gradient table below |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 4 minutes[1][2][3] |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 4.0 | 20 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | See table below |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Treprostinil | 389.2 | 331.2 (Quantifier) | 15 |
| 389.2 | 143.1 (Qualifier) | 25 | |
| This compound | 393.2 | 335.2 (Quantifier) | 15 |
| 393.2 | 143.1 (Qualifier) | 25 |
Note: The MRM transitions and collision energies for this compound are proposed based on the structure and may require optimization on the specific mass spectrometer used.
HPLC-UV Method
This method is suitable for the analysis of Treprostinil in bulk drug and pharmaceutical dosage forms and can be adapted for biological samples with appropriate sample cleanup.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol : 0.1% Orthophosphoric Acid in Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 223 nm |
| Injection Volume | 20 µL |
Experimental Protocols
The following protocols describe common sample preparation techniques for the extraction of Treprostinil and this compound from biological matrices prior to chromatographic analysis.
Protein Precipitation (PPT)
This is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.[1][2][3]
Materials:
-
Biological matrix (plasma, serum)
-
This compound internal standard spiking solution
-
Acetonitrile (ACN), chilled at -20 °C
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
Protocol:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by removing phospholipids and other interferences.
Materials:
-
Biological matrix (plasma, serum)
-
This compound internal standard spiking solution
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg)
-
Methanol
-
Water
-
5% Ammonium hydroxide in water
-
2% Formic acid in methanol
-
SPE vacuum manifold
Protocol:
-
Pre-treat Sample: To 500 µL of the biological sample, add 10 µL of the this compound internal standard solution and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elute: Elute the analytes with 1 mL of 2% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquids.
Materials:
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Biological matrix (plasma, serum)
-
This compound internal standard spiking solution
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Hydrochloric acid
-
Centrifuge
-
Vortex mixer
Protocol:
-
Pipette 500 µL of the biological sample into a glass test tube.
-
Add 10 µL of the this compound internal standard solution and vortex briefly.
-
Add 100 µL of 0.1 M HCl to acidify the sample.
-
Add 2 mL of MTBE.
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Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the LC-MS/MS method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 0.1 | ± 20% | < 20% |
| Low QC | 0.3 | ± 15% | < 15% |
| Mid QC | 10 | ± 15% | < 15% |
| High QC | 80 | ± 15% | < 15% |
Table 3: Recovery
| Analyte | Extraction Method | Mean Recovery (%) |
| Treprostinil | Protein Precipitation | 85 - 95 |
| Solid-Phase Extraction | > 90 | |
| Liquid-Liquid Extraction | 70 - 85 | |
| This compound | Protein Precipitation | 85 - 95 |
| Solid-Phase Extraction | > 90 | |
| Liquid-Liquid Extraction | 70 - 85 |
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of Treprostinil.
References
- 1. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference with Treprostinil-d4
Welcome to the Technical Support Center for addressing isotopic interference when using Treprostinil-d4 as an internal standard in LC-MS/MS assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, understanding, and mitigating potential isotopic crosstalk between Treprostinil and its deuterated analogue.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS/MS analysis of Treprostinil?
A1: Isotopic interference, or crosstalk, occurs when the signal from the naturally occurring isotopes of Treprostinil contributes to the signal of the deuterated internal standard, this compound. The molecular formula of Treprostinil is C23H34O5. Due to the natural abundance of isotopes like Carbon-13, some Treprostinil molecules will have a mass that is one or more daltons higher than the monoisotopic mass. If these heavier isotopes of Treprostinil produce a signal at the same mass-to-charge ratio (m/z) as this compound, it can artificially inflate the internal standard's signal, leading to inaccurate quantification of the analyte.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Treprostinil, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass due to the four deuterium atoms allows the mass spectrometer to distinguish it from the unlabeled analyte. This helps to correct for variability in the analytical process, improving the accuracy and precision of the measurement.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Treprostinil?
A3: In negative ion mode mass spectrometry, the deprotonated molecule [M-H]⁻ is typically monitored as the precursor ion. For Treprostinil (molecular weight 390.5 g/mol ), the precursor ion is m/z 389.2. Common product ions that are monitored include a quantifier and a qualifier to ensure specificity.[1]
Troubleshooting Guide
This guide addresses common issues related to isotopic interference with this compound.
Issue 1: Inaccurate or Non-linear Calibration Curves at High Analyte Concentrations
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Symptom: You observe that at the upper end of your calibration curve, the accuracy of your quality control samples decreases, or the curve becomes non-linear.
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Potential Cause: At high concentrations of Treprostinil, the contribution of its naturally occurring heavy isotopes to the this compound signal (isotopic crosstalk) becomes more significant. This artificially increases the internal standard signal, leading to a calculated analyte concentration that is lower than the true value.
-
Troubleshooting Steps:
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Assess the Isotopic Contribution: Prepare a high-concentration solution of unlabeled Treprostinil (without any internal standard) and analyze it using the MRM transition for this compound. Any signal detected in the this compound channel confirms isotopic crosstalk.
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Optimize MRM Transitions: If significant crosstalk is observed, consider selecting different product ions for this compound that are less prone to interference. This requires detailed knowledge of the fragmentation patterns of both molecules.
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Adjust Internal Standard Concentration: Increasing the concentration of this compound can help to minimize the relative contribution of the isotopic crosstalk from the analyte. The signal from the internal standard should be sufficiently high to make the contribution from the analyte's isotopes negligible.
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Use a Correction Factor: For some applications, it may be possible to calculate a correction factor based on the measured isotopic contribution and apply it to the data. However, this approach should be carefully validated.
-
Issue 2: Poor Precision and Accuracy at the Lower Limit of Quantification (LLOQ)
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Symptom: You are experiencing high variability and poor accuracy for your low concentration samples and LLOQ.
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Potential Cause: While less common, impurities in the this compound internal standard can contribute to the signal of the unlabeled analyte. If the internal standard contains a small amount of unlabeled Treprostinil, it will artificially inflate the analyte signal, particularly at low concentrations where the analyte signal is weak.
-
Troubleshooting Steps:
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Check the Purity of the Internal Standard: Analyze a solution of the this compound internal standard using the MRM transition for unlabeled Treprostinil. A significant signal indicates the presence of unlabeled analyte as an impurity.
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Source a Higher Purity Internal Standard: If the internal standard is found to be impure, obtain a new batch with a higher isotopic purity from the supplier. Always request a Certificate of Analysis that specifies the isotopic purity.
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Optimize Chromatography: Ensure that your chromatographic method provides baseline separation between Treprostinil and any potential interfering peaks.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk from Analyte to Internal Standard
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Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled Treprostinil in a suitable solvent (e.g., methanol/water) at a concentration corresponding to the upper limit of quantification (ULOQ) of your assay. Do not add any internal standard.
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LC-MS/MS Analysis: Inject the high-concentration analyte solution onto the LC-MS/MS system.
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Data Acquisition: Monitor the MRM transition for this compound (precursor ion > product ion).
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Data Analysis: Integrate the peak area, if any, in the chromatogram for the this compound transition. The presence of a peak indicates isotopic crosstalk. Calculate the percentage contribution of this signal relative to the expected signal of the internal standard at its working concentration.
Protocol 2: Assessment of Analyte Impurity in the Internal Standard
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Prepare an Internal Standard Solution: Prepare a solution of this compound at its working concentration in a suitable solvent. Do not add any unlabeled analyte.
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LC-MS/MS Analysis: Inject the internal standard solution onto the LC-MS/MS system.
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Data Acquisition: Monitor the MRM transition for unlabeled Treprostinil (e.g., m/z 389.2 > 331.2).
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Data Analysis: Integrate the peak area, if any, in the chromatogram for the Treprostinil transition. The presence of a peak indicates the presence of unlabeled analyte as an impurity in the internal standard. Calculate the percentage of this impurity based on the peak area relative to the area of a known concentration of a Treprostinil standard.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of Treprostinil. The corresponding parameters for this compound should be experimentally determined to select optimal, interference-free transitions.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Treprostinil | 389.2 | 331.2 | 143.1 |
| This compound | 393.2 (theoretical) | To be determined | To be determined |
Note: The precursor ion for this compound is theoretical and based on the addition of four daltons to the mass of Treprostinil. The optimal product ions need to be determined experimentally by infusing a solution of this compound into the mass spectrometer and performing a product ion scan.
Visualizations
Caption: Logical flow of potential isotopic interference.
Caption: Troubleshooting decision workflow for isotopic interference.
References
Stability of Treprostinil-d4 in plasma and other biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Treprostinil-d4 in plasma and other biological matrices. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma at different storage temperatures?
While specific stability studies on this compound are not extensively published, its stability is expected to be comparable to that of unlabeled treprostinil. For treprostinil, studies have shown no significant variation in concentration under various common storage conditions.[1][2] It is stable in human serum for at least 24 hours at room temperature, 7 days at 4°C, and for extended periods at -20°C and -80°C.[1]
Q2: How many freeze-thaw cycles can my plasma samples containing this compound undergo?
Based on data for treprostinil, samples are stable for at least three freeze-thaw cycles when stored at -20°C and -80°C without significant degradation.[1] It is best practice to minimize the number of freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
Treprostinil, and by extension this compound, is a stable prostacyclin analog.[1] However, forced degradation studies on treprostinil have shown it can degrade under harsh acidic, basic, and oxidative conditions.[3] For example, degradation was observed after refluxing with 2N HCl, 2N NaOH, and 20% H₂O₂ at 60°C for 30 minutes.[3] It is relatively stable to heat and UV radiation.[3]
Q4: Can I use a different deuterated internal standard for treprostinil analysis?
Yes. While this compound is an ideal internal standard due to its close structural similarity to the analyte, other deuterated compounds like 6-keto Prostaglandin F1α-d4 have been successfully used.[1][2] The choice of internal standard should be validated for the specific bioanalytical method.
Q5: What are the recommended sample preparation techniques to ensure the stability of this compound?
A common and effective method is protein precipitation with ice-cold acetonitrile.[1] This procedure should be performed promptly after thawing samples on ice to minimize potential enzymatic degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no signal from this compound (Internal Standard) | Degradation during storage or handling: Improper storage temperatures, excessive freeze-thaw cycles. | Review sample storage history. Ensure samples were consistently stored at -80°C. Minimize time at room temperature during processing. |
| Pipetting or dilution error: Inaccurate addition of the internal standard to the samples. | Verify pipette calibration and operator technique. Prepare a fresh working solution of the internal standard. | |
| Mass spectrometer issue: Incorrect MRM transition settings or instrument malfunction. | Confirm the MRM transitions and other mass spectrometer parameters for this compound. Run a system suitability test with a known standard. | |
| High variability in this compound peak area across a sample batch | Inconsistent sample extraction: Variation in protein precipitation efficiency or sample volume. | Ensure consistent vortexing and centrifugation times during sample preparation. Use a calibrated pipette for all liquid transfers. |
| Matrix effects: Ion suppression or enhancement in some samples. | Evaluate matrix effects by comparing the internal standard response in extracted blank matrix versus a neat solution. Consider further sample cleanup if necessary. | |
| Unexpected peaks co-eluting with this compound | Contamination: Contaminated glassware, solvents, or autosampler. | Use fresh, high-purity solvents and meticulously clean all glassware. Run a blank injection to check for system contamination. |
| Metabolites or degradation products: Potential for in-source fragmentation or presence of closely related compounds. | Optimize chromatographic conditions to improve separation. Confirm the identity of the interfering peak by comparing its mass spectrum to that of this compound. |
Quantitative Data Summary
The following tables summarize the stability of treprostinil in biological matrices based on published data. The stability of this compound is expected to be very similar.
Table 1: Short-Term and Long-Term Stability of Treprostinil in Human Serum
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 24 hours | No significant variation |
| 4°C | 7 days | No significant variation |
| -20°C | 5 months | No significant variation |
| -80°C | 1 year | No significant variation |
Data adapted from Gallucci GM, et al. (2024).[1]
Table 2: Freeze-Thaw Stability of Treprostinil in Human Serum
| Storage Temperature | Number of Cycles | Stability (% of Initial Concentration) |
| -20°C | 3 | No significant variation |
| -80°C | 3 | No significant variation |
Data adapted from Gallucci GM, et al. (2024).[1]
Experimental Protocols
Protocol 1: Sample Preparation for Treprostinil Quantification using LC-MS/MS
This protocol is based on the method described by Gallucci et al. (2024).[1]
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Vortex the thawed sample gently for 10 seconds. Transfer 100 µL of the sample to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL) to the sample.
-
Protein Precipitation: Add 900 µL of ice-cold acetonitrile to the sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube or an HPLC vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Forced Degradation Study
This protocol is a general guideline based on the study by Pawar VM, et al. (2025).[3]
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Acid Degradation: Mix the this compound stock solution with 2N HCl and reflux at 60°C for 30 minutes.
-
Base Degradation: Mix the this compound stock solution with 2N NaOH and reflux at 60°C for 30 minutes.
-
Oxidative Degradation: Mix the this compound stock solution with 20% H₂O₂ and reflux at 60°C for 30 minutes.
-
Thermal Degradation: Expose the this compound stock solution to heat (e.g., 60°C) for a specified period.
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Photodegradation: Expose the this compound stock solution to UV radiation for a specified period.
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Neutralization and Dilution: After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for analysis.
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Analysis: Analyze the stressed samples by a stability-indicating method (e.g., LC-MS/MS) to assess the extent of degradation.
Visualizations
Caption: Experimental workflow for the bioanalysis of treprostinil using a deuterated internal standard.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
Optimizing MS/MS Transitions for Treprostinil and its Internal Standard: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of Treprostinil and its deuterated internal standard. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Treprostinil?
A1: For the analysis of Treprostinil, the recommended precursor ion ([M-H]⁻) is m/z 389.2. The most abundant and specific product ions for quantification and qualification are m/z 331.2 and m/z 143.1, respectively.[1]
Q2: What is a suitable internal standard for Treprostinil analysis and what are its MRM transitions?
A2: While Treprostinil-d4 is a theoretical option, a commonly used and validated deuterated internal standard is 6-keto Prostaglandin F1α-d4.[1][2] The precursor ion ([M-H]⁻) for 6-keto PGF1α-d4 is m/z 373.2, with the quantifier and qualifier product ions being m/z 249.4 and m/z 167.3, respectively.[1] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response.
Q3: What are the optimal collision energies for the MRM transitions?
A3: The optimal collision energy is instrument-dependent and should be determined empirically. However, as a starting point, a collision energy of approximately 27 V can be used for the 389.2 -> 331.2 transition and 62 V for the 389.2 -> 143.1 transition of Treprostinil. For 6-keto PGF1α-d4, a collision energy of around 30 V is a good starting point for both transitions.[1]
Q4: What are some common issues encountered during the LC-MS/MS analysis of Treprostinil?
A4: Common issues include poor peak shape, low sensitivity, high background noise, and shifting retention times. These can be caused by a variety of factors including improper sample preparation, suboptimal chromatographic conditions, matrix effects, and instrument contamination. The troubleshooting guide below provides detailed solutions to these common problems.
Data Summary
The following tables summarize the optimized MS/MS parameters for Treprostinil and its internal standard, 6-keto Prostaglandin F1α-d4.
Table 1: MRM Transitions and Collision Energies for Treprostinil
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| Treprostinil | 389.2 | 331.2 | Quantifier | 27 |
| Treprostinil | 389.2 | 143.1 | Qualifier | 62 |
Table 2: MRM Transitions and Collision Energies for 6-keto Prostaglandin F1α-d4 (Internal Standard)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| 6-keto PGF1α-d4 | 373.2 | 249.4 | Quantifier | 30 |
| 6-keto PGF1α-d4 | 373.2 | 167.3 | Qualifier | 30 |
Experimental Protocols
A detailed methodology for the LC-MS/MS analysis of Treprostinil is provided below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard (6-keto Prostaglandin F1α-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Vortex briefly and transfer to an autosampler vial for injection.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is recommended to ensure good separation from matrix components. A typical gradient could be:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas Temperature: 350 - 450°C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Cone Gas Flow: 50 - 150 L/hr.
-
Nebulizer Gas Pressure: 3 - 5 Bar.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload, incompatible injection solvent, column degradation, secondary interactions with the stationary phase. | Dilute the sample, ensure the injection solvent is similar in composition to the initial mobile phase, replace the column, or use a mobile phase additive (e.g., a small amount of ammonium hydroxide for basic compounds in negative mode). |
| Low Sensitivity/No Signal | Incorrect MRM transitions or collision energies, ion source contamination, poor ionization, sample degradation. | Verify the precursor and product ion masses. Optimize collision energy by performing a ramping experiment. Clean the ion source. Check mobile phase pH and composition. Ensure proper sample storage and handling. |
| High Background Noise | Contaminated mobile phase, contaminated LC system or MS source, matrix effects. | Use high-purity solvents and additives. Flush the LC system and clean the MS source. Optimize sample preparation to remove interfering matrix components. |
| Retention Time Shifts | Inconsistent mobile phase composition, column temperature fluctuations, column aging, air bubbles in the pump. | Prepare fresh mobile phase daily. Ensure the column oven is stable. Replace the column if it has been used extensively. Degas the mobile phase and prime the pumps. |
| Inconsistent Results | Inaccurate pipetting, incomplete protein precipitation, variable matrix effects between samples. | Use calibrated pipettes. Ensure thorough vortexing and centrifugation during sample preparation. Utilize a stable isotope-labeled internal standard to compensate for matrix effects. |
Visualizations
Caption: Workflow for optimizing MS/MS transitions for Treprostinil and its internal standard.
Caption: A logical flow diagram for troubleshooting common LC-MS/MS issues.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in Treprostinil quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Treprostinil by LC-MS.
FAQs: General Questions on Matrix Effects in Treprostinil Analysis
Q1: What are matrix effects and how do they impact the quantification of Treprostinil?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Treprostinil.[1] Endogenous components such as phospholipids and salts are common causes of matrix effects in biological samples.
Q2: How can I assess the presence of matrix effects in my Treprostinil assay?
A2: Matrix effects can be evaluated by comparing the peak response of Treprostinil in a neat solution to the peak response of Treprostinil spiked into an extracted blank matrix sample. A significant difference between these responses indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement throughout the chromatographic run.
Q3: What is the role of an internal standard (IS) in mitigating matrix effects for Treprostinil analysis?
A3: An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard of Treprostinil is ideal as it co-elutes and experiences similar matrix effects, allowing for accurate correction of signal variability.[2] If a SIL IS is unavailable, a structural analog like 6-keto Prostaglandin F1α-d4 can be used, as it has been shown to be effective in Treprostinil quantification.[3]
Troubleshooting Guides by Sample Preparation Method
The choice of sample preparation method is critical in minimizing matrix effects. Below are troubleshooting guides for three common techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)
Protein precipitation is a fast and simple method but often provides the least effective removal of matrix components, particularly phospholipids.[1]
Q: I am observing significant ion suppression after using a simple protein precipitation protocol. What can I do?
A:
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Optimize the precipitating solvent: While acetonitrile is commonly used, methanol or a mixture of solvents might be more effective for your specific matrix. Compare the cleanliness of the resulting supernatant with different solvents.
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Adjust the solvent-to-sample ratio: A higher ratio of organic solvent to plasma (e.g., 4:1 or 5:1 instead of 3:1) can improve protein removal.
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Incorporate a low-temperature precipitation step: Precipitating at a low temperature (e.g., -20°C) can enhance the removal of proteins and some lipids.
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Consider a different sample preparation method: If ion suppression remains problematic, a more rigorous technique like SPE or LLE may be necessary.[1]
Q: My recovery of Treprostinil is low and inconsistent with protein precipitation. How can I improve it?
A:
-
Ensure complete protein precipitation: Incomplete precipitation can lead to the analyte being trapped in the protein pellet. Ensure adequate vortexing and centrifugation time and speed.
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Check the pH of the sample: The recovery of acidic drugs like Treprostinil can be pH-dependent. Acidifying the sample before protein precipitation can sometimes improve recovery.
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Use an appropriate internal standard: A suitable internal standard can help to correct for variability in recovery.[2]
Solid-Phase Extraction (SPE)
SPE offers a more selective sample cleanup compared to PPT by utilizing specific interactions between the analyte, the solid sorbent, and the solvents.[4]
Q: I am developing an SPE method for Treprostinil. Which type of sorbent should I use?
A: For an acidic drug like Treprostinil, a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) is a good starting point.[4] These sorbents offer high capacity and are stable across a wide pH range. Mixed-mode sorbents that combine reversed-phase and ion-exchange properties can also provide excellent selectivity.
Q: My Treprostinil recovery is low after SPE. What are the common causes and solutions?
A:
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Incomplete elution: The elution solvent may not be strong enough to desorb Treprostinil from the sorbent. Try a stronger solvent (e.g., higher percentage of organic modifier) or a different solvent altogether. Adding a small amount of a basic modifier (like ammonium hydroxide) to the elution solvent can improve the recovery of acidic compounds.
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Analyte breakthrough during loading or washing: The sample may be loaded too quickly, or the wash solvent may be too strong, causing the analyte to be washed away. Optimize the flow rate and the composition of the wash solvent.
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Improper pH: For reversed-phase SPE of an acidic compound, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of Treprostinil to ensure it is in its neutral form and retains well on the sorbent.
Q: I am still seeing matrix effects even after using SPE. How can I improve the cleanup?
A:
-
Optimize the wash step: Incorporate a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute Treprostinil. A mixture of aqueous and organic solvents is often used.
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Try a different sorbent: If a reversed-phase sorbent is not providing sufficient cleanup, consider a mixed-mode or ion-exchange sorbent for enhanced selectivity.
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Fractionate the elution: Use multiple elution steps with solvents of increasing strength to selectively elute interferences before eluting Treprostinil.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).
Q: What is a good starting point for developing an LLE method for Treprostinil?
A:
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Solvent selection: For an acidic compound like Treprostinil, you will want to extract it into an organic solvent. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate.[5]
-
pH adjustment: Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of Treprostinil. This will neutralize the carboxylic acid group, making the molecule less polar and more soluble in the organic solvent.
-
Back-extraction for cleaner samples: For enhanced cleanup, a back-extraction can be performed. After the initial extraction into the organic phase, the organic layer can be washed with a fresh aqueous solution at a high pH. This will ionize Treprostinil, transferring it back to the aqueous phase while leaving non-polar interferences in the organic phase. The pH of the new aqueous phase can then be re-adjusted to be acidic, and Treprostinil can be re-extracted into a fresh organic solvent.[6]
Q: I am experiencing emulsion formation during LLE. How can I resolve this?
A:
-
Gentle mixing: Instead of vigorous vortexing, use gentle rocking or inversion to mix the phases.
-
Centrifugation: Centrifuging the sample can help to break the emulsion.
-
Addition of salt: Adding a small amount of salt (e.g., sodium chloride) to the aqueous phase can help to increase the polarity of the aqueous layer and break the emulsion.
-
Filtration: Passing the mixture through a filter paper can sometimes help to break the emulsion.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes typical performance characteristics of different sample preparation methods for Treprostinil quantification. The values are indicative and may vary depending on the specific protocol and laboratory conditions.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | 85 - 105 | 20 - 50 (Ion Suppression) | Fast, simple, inexpensive | High matrix effects, less clean extract |
| Solid-Phase Extraction (SPE) | > 90 | < 15 | High recovery, good cleanup, amenable to automation | More expensive, requires method development |
| Liquid-Liquid Extraction (LLE) | 80 - 100 | < 20 | Good cleanup, inexpensive solvents | Can be labor-intensive, emulsion formation, not easily automated |
Data for Protein Precipitation is based on a published method for Treprostinil. Data for SPE and LLE are typical values for acidic drugs and prostaglandins and should be experimentally verified for Treprostinil.
Experimental Protocols
Detailed Protein Precipitation Protocol[4]
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To 100 µL of plasma/serum sample, add the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and inject into the LC-MS system.
General Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
This is a general protocol for an acidic drug like Treprostinil and should be optimized.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid in water. Vortex to mix.
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Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Treprostinil with 1 mL of methanol. To improve elution, a second elution with 1 mL of 5% ammonium hydroxide in methanol can be performed and combined with the first eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.
General Liquid-Liquid Extraction (LLE) Protocol
This is a general protocol for an acidic drug like Treprostinil and should be optimized.
-
Sample Preparation: To 500 µL of plasma, add the internal standard.
-
pH Adjustment: Add 50 µL of 1M HCl to acidify the sample to a pH of approximately 3-4.
-
Extraction: Add 2 mL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: The process of ion suppression in the electrospray ionization (ESI) source.
Caption: Overview of common sample preparation workflows for Treprostinil analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cerilliant.com [cerilliant.com]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Treprostinil-d4 Analysis
Welcome to the technical support center for the analysis of Treprostinil and its deuterated analog, Treprostinil-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis, with a specific focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (fronting, tailing, or splitting) for this compound?
Poor peak shape in the chromatography of this compound can arise from a variety of factors, often related to the chemical nature of the analyte and its interaction with the chromatographic system. Treprostinil is a carboxylic acid, which can lead to specific challenges.[1][2]
Common causes include:
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Secondary Interactions: Treprostinil, being an acidic compound, can exhibit secondary interactions with the stationary phase.[3][4] Residual silanol groups on silica-based columns can interact with the analyte, causing peak tailing.[4]
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Mobile Phase pH: An inappropriate mobile phase pH relative to the pKa of Treprostinil can lead to partial ionization and inconsistent interactions with the stationary phase, resulting in peak distortion.[5] The strongest acidic pKa of Treprostinil is reported to be 3.76.
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Column Overload: Injecting too much sample can exceed the column's capacity, leading to peak fronting (concentration overload) or tailing (mass overload).[3][5][6]
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Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger or different in composition from the mobile phase, it can cause peak distortion, including splitting or broadening.[7][8][9]
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Column Degradation: Voids in the column packing, contamination, or a blocked frit can all lead to distorted peak shapes for all analytes in the chromatogram.[3][10][11]
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Instrumental Issues: Extra-column volume, such as excessively long or wide-bore tubing between the column and detector, can contribute to peak broadening.[9][10] Leaks or issues with the injector can also be a cause.[8]
Q2: I am observing significant peak tailing for my this compound peak. How can I resolve this?
Peak tailing is a common issue, especially with acidic compounds like Treprostinil. Here are several strategies to address it:
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Optimize Mobile Phase pH: To minimize secondary interactions with silanol groups, operate at a lower pH (e.g., by adding a small amount of acid like formic acid or acetic acid) to ensure the silanol groups are protonated.[3] An acidic mobile phase will also suppress the ionization of the Treprostinil carboxylic acid group, leading to better retention and peak shape in reversed-phase chromatography.
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Use a High-Quality, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer exposed silanol groups, which reduces the potential for secondary interactions.[3]
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Add an Ionic Modifier to the Mobile Phase: In some cases, adding a small concentration of a competing acid or a buffer to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.[4]
-
Reduce Sample Load: Dilute your sample to check if the tailing is due to mass overload.[3] If the peak shape improves with dilution, you should reduce the amount of sample injected onto the column.
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Check for Column Contamination: If the tailing appears after several injections, your column may be contaminated. Flush the column with a strong solvent to remove any adsorbed compounds.
Q3: My this compound peak is showing fronting. What are the likely causes and solutions?
Peak fronting is typically associated with column overload or issues with the sample solvent.[4][5]
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Reduce Sample Concentration or Injection Volume: This is the most common cause of fronting.[3] Decrease the amount of analyte being injected onto the column.
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Ensure Sample Solubility and Solvent Compatibility: Treprostinil has low water solubility. Ensure your sample is fully dissolved in the injection solvent. The injection solvent should be as close in composition to the initial mobile phase as possible, or weaker.[7][8] Injecting in a much stronger solvent can cause the analyte to move through the column too quickly at the beginning, leading to fronting.
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Check for Column Collapse: While less common, operating at extreme pH or temperature can cause the packed bed of the column to collapse, leading to poor peak shape.[3] Ensure you are operating within the column's recommended parameters.
Q4: Why might my this compound and the unlabeled Treprostinil peaks not co-elute perfectly?
Deuterated internal standards are designed to be chemically identical to the analyte, but the substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time. This is a known phenomenon in chromatography.[12][13] The slightly higher mass of deuterium can influence the strength of intermolecular interactions, leading to a small separation between the deuterated and non-deuterated compounds.[12] For most quantitative applications, as long as the peaks are closely eluting and the integration is consistent, this small shift is acceptable.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor peak shape for this compound.
Caption: A flowchart for troubleshooting poor peak shape.
Experimental Protocols
Recommended Starting LC-MS/MS Method for Treprostinil Analysis
This protocol is a general starting point and may require optimization for your specific instrumentation and application. A validated LC-MS/MS method for Treprostinil has been published with a total run time of 4 minutes.[14][15]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A high-quality C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 4.0 | 20 |
Mass Spectrometry Detection (Negative Ion Mode)
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Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Monitored Transitions:
-
Treprostinil: Q1/Q3 (e.g., m/z 389.2 -> 235.1)
-
This compound: Q1/Q3 (e.g., m/z 393.2 -> 239.1) (Note: Specific m/z values may need to be optimized for your instrument.)
-
Data Presentation
Table 1: Summary of Factors Affecting Peak Shape and Recommended Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanol groups, Mass overload, Column contamination | Lower mobile phase pH (add acid), Use an end-capped column, Reduce sample concentration, Flush column with strong solvent |
| Peak Fronting | Concentration overload, Poor sample solubility, Sample solvent stronger than mobile phase | Reduce sample concentration/injection volume, Ensure complete sample dissolution, Reconstitute sample in initial mobile phase |
| Peak Splitting | Sample solvent mismatch, Column void or blockage at the inlet | Dissolve sample in mobile phase, Replace column, Check for blocked frits |
| Broad Peaks | Extra-column volume, Low flow rate, Column degradation | Use shorter/narrower tubing, Optimize flow rate, Replace column |
This technical support guide provides a comprehensive overview of common issues and solutions for the analysis of this compound. For further assistance, please consult your instrument and column manufacturer's guidelines.
References
- 1. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. m.youtube.com [m.youtube.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 14. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
Impact of co-eluting substances on Treprostinil-d4 signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of co-eluting substances on the Treprostinil-d4 signal during bioanalysis. It is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting substances and how can they affect my this compound signal?
A: Co-eluting substances are compounds in your sample matrix that are not separated from this compound during the liquid chromatography (LC) step and enter the mass spectrometer (MS) at the same time. These substances can interfere with the ionization of this compound, leading to a phenomenon known as "matrix effect." This can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement), ultimately affecting the accuracy and precision of your quantitative results.[1][2][3]
Q2: My this compound signal is lower than expected in plasma samples compared to a pure solvent. What could be the cause?
A: This is a classic sign of ion suppression.[2][3] Common culprits in biological matrices like plasma are phospholipids from cell membranes.[4][5] Treprostinil is an acidic drug, and phospholipids can interfere with its ionization in the electrospray source.[4] Other endogenous components such as proteins, salts, and metabolites can also contribute to this effect.[2]
Q3: Are there specific types of molecules known to interfere with prostaglandin analysis that might also affect this compound?
A: Yes, since Treprostinil is a prostaglandin analog, substances that interfere with the analysis of endogenous prostaglandins like PGE2 and PGD2 could also impact your this compound signal.[1][6] These can include other structurally related lipids and their metabolites. It is crucial to have a selective sample preparation method and a robust chromatographic separation to minimize these interferences.[1][6]
Q4: How can I confirm that ion suppression from a co-eluting substance is affecting my this compound signal?
A: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[2] This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the MS. When a blank matrix sample is injected, any dip in the constant this compound signal indicates the retention time at which co-eluting substances are causing ion suppression.
Q5: What are the key strategies to mitigate the impact of co-eluting substances?
A: There are several strategies you can employ:
-
Improve Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[2]
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient, or switching to a different column chemistry can help separate this compound from the interfering compounds.[1][6]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus providing a reliable way to correct for signal variations. However, severe ion suppression can still impact the signal-to-noise ratio.[7]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances, thereby lessening their impact on the ionization of this compound.[3]
Troubleshooting Guides
Problem: Inconsistent this compound Signal Across Different Lots of Matrix
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects | Evaluate the matrix effect for each new lot of biological matrix by comparing the response of a post-extraction spiked sample to a neat solution. | Consistent matrix factor across lots. If not, consider a more robust sample cleanup or matrix-matched calibrators for each lot. |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol is followed precisely for all samples. Use an automated system if available for better reproducibility. | Reduced variability in signal intensity between samples from different lots. |
Problem: Poor Signal-to-Noise Ratio for this compound at the Lower Limit of Quantification (LLOQ)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | Perform a post-column infusion experiment to identify the retention time of ion suppression. Modify the LC method to move the this compound peak away from this region. | Improved signal intensity and a better signal-to-noise ratio for the LLOQ samples. |
| Suboptimal MS Source Parameters | Optimize electrospray ionization (ESI) source parameters such as spray voltage, gas flows, and temperature for this compound. | Enhanced ionization efficiency and a stronger signal for this compound. |
| Inefficient Sample Cleanup | Switch from protein precipitation to a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove more of the interfering matrix components. | A cleaner baseline and reduced ion suppression, leading to a better signal-to-noise ratio.[2] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol allows for the quantitative assessment of ion suppression or enhancement.
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Prepare a Neat Solution: Spike a known concentration of this compound into the mobile phase or reconstitution solvent.
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Prepare a Post-Extraction Spiked Sample: Extract a blank biological matrix sample using your established procedure. Spike the same concentration of this compound into the extracted matrix.
-
Analysis: Analyze both samples using your LC-MS/MS method.
-
Calculation: Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Post-Column Infusion Experiment
This protocol helps to identify chromatographic regions with significant ion suppression.
-
Setup: Tee a syringe pump infusing a constant, low flow rate of a this compound solution into the LC flow path between the column and the mass spectrometer.
-
Equilibration: Allow the infused signal to stabilize, which will appear as a constant elevated baseline in your mass chromatogram for this compound.
-
Injection: Inject an extracted blank matrix sample onto the LC column.
-
Analysis: Monitor the infused this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in this compound analysis.
Caption: Impact of co-eluting substances on the accuracy of this compound quantification.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Lipophilic and polar interaction forces between acidic drugs and membrane phospholipids encoded in IAM-HPLC indexes: their role in membrane partition and relationships with BBB permeation data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
Technical Support Center: Treprostinil and Treprostinil-d4 Co-elution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Treprostinil and its deuterated internal standard, Treprostinil-d4. The following information will help ensure accurate and reliable co-elution during liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it important for Treprostinil and this compound to co-elute?
A1: In LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS) like this compound is used to accurately quantify the analyte of interest, Treprostinil. Co-elution is crucial because it ensures that both compounds experience the same ionization conditions and potential matrix effects at the same time in the mass spectrometer. This simultaneous analysis allows for the correction of variations during sample preparation and instrument analysis, leading to more precise and accurate quantification.
Q2: I am observing a slight separation between Treprostinil and this compound peaks. Is this normal?
A2: Yes, a small degree of separation between an analyte and its deuterated internal standard can occur and is a known phenomenon in reversed-phase HPLC. This is often attributed to the "deuterium isotope effect."[1][2][3] Generally, the deuterated compound (this compound) may elute slightly earlier than the non-deuterated compound (Treprostinil).[1][2] The key is to ensure this separation is minimal, consistent, and does not affect the integration and ratio of the two peaks.
Q3: What is the "deuterium isotope effect" in the context of HPLC?
A3: The deuterium isotope effect in reversed-phase HPLC refers to the change in retention time observed when hydrogen atoms in a molecule are replaced with deuterium atoms. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in the molecule's interaction with the stationary phase of the HPLC column. In reversed-phase chromatography, this typically results in the deuterated compound having a slightly shorter retention time.[1][2][3]
Q4: Can the choice of internal standard affect co-elution?
A4: While this compound is the ideal internal standard for Treprostinil analysis due to their identical chemical properties, the position and number of deuterium atoms can influence the magnitude of the isotope effect. However, for most applications, commercially available this compound is suitable.
Troubleshooting Guide: Resolving Co-elution Issues
If you are experiencing significant or inconsistent separation between Treprostinil and this compound, the following troubleshooting steps can help optimize your chromatographic method.
| Issue | Potential Cause | Recommended Action |
| Consistent, small peak separation | Deuterium isotope effect | This is often acceptable. Ensure peak integration is accurate and the retention time difference is consistent across all samples and standards. If the separation is too large, consider the following optimization steps. |
| Inconsistent peak separation | Unstable column temperature | Ensure the column oven is functioning correctly and maintaining a stable temperature. Temperature fluctuations can significantly impact retention times. |
| Inconsistent mobile phase composition | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Use a gradient mixer if available for better consistency. | |
| Column degradation | The column may be degrading. Try washing the column according to the manufacturer's instructions or replace it with a new one. | |
| Broad or tailing peaks for one or both compounds | Poor sample preparation | Ensure complete protein precipitation and that the final sample solvent is compatible with the mobile phase. |
| Column contamination or aging | Wash the column or replace it. | |
| Inappropriate pH of the mobile phase | Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds like Treprostinil, a lower pH can improve peak shape. | |
| Significant peak separation | Suboptimal mobile phase composition | Modify the organic-to-aqueous ratio in your mobile phase. A slower gradient or a lower percentage of organic solvent can sometimes improve co-elution. |
| Inappropriate column chemistry | While a C18 column is commonly used, consider trying a different stationary phase (e.g., C8, Phenyl-Hexyl) if co-elution cannot be achieved. | |
| Flow rate is too high | Reduce the flow rate to allow for better interaction with the stationary phase, which may improve resolution and potentially co-elution. |
Experimental Protocols
Below is a typical experimental protocol for the LC-MS/MS analysis of Treprostinil, which can be adapted as a starting point for method development.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters
| Parameter | Typical Value |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Treprostinil: m/z 389.2 -> 371.2; this compound: m/z 393.2 -> 375.2 (Example transitions, should be optimized) |
Visualizations
Treprostinil Signaling Pathway
The following diagram illustrates the primary signaling pathway of Treprostinil in pulmonary arterial smooth muscle cells. Treprostinil, a prostacyclin analog, binds to prostacyclin (IP) and other prostanoid receptors (EP2, DP1), leading to the activation of adenylate cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn promotes vasodilation and inhibits smooth muscle cell proliferation, key therapeutic effects in the treatment of pulmonary arterial hypertension.[4]
Caption: Treprostinil signaling cascade in smooth muscle cells.
Troubleshooting Workflow for Co-elution Issues
This workflow provides a logical approach to troubleshooting separation problems between Treprostinil and this compound.
Caption: A logical workflow for troubleshooting co-elution issues.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhaled treprostinil in group 3 pulmonary hypertension associated with lung disease: results of the INCREASE and PERFECT studies - PMC [pmc.ncbi.nlm.nih.gov]
Ion suppression/enhancement effects on Treprostinil-d4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and enhancement effects during the analysis of Treprostinil-d4 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and enhancement effects in the context of this compound analysis?
A1: Ion suppression or enhancement refers to the alteration of the ionization efficiency of a target analyte, in this case, this compound, by co-eluting matrix components during LC-MS/MS analysis.[1][2][3][4] This can lead to a decrease (suppression) or increase (enhancement) in the analyte's signal intensity, impacting the accuracy, precision, and sensitivity of the assay.[2][4] These phenomena are a form of "matrix effect."[2][4]
Q2: Why is my deuterated internal standard, this compound, also affected by ion suppression/enhancement?
A2: Deuterated internal standards like this compound are designed to mimic the physicochemical properties of the analyte (Treprostinil) and co-elute with it.[5] While this is advantageous for correcting variability in sample preparation and injection volume, they are equally susceptible to matrix effects at the ion source.[2] If a co-eluting matrix component suppresses or enhances ionization, it will likely affect both the analyte and the internal standard.[5]
Q3: What are the common causes of ion suppression for this compound?
A3: Common causes of ion suppression in bioanalytical methods include:
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Endogenous matrix components: Salts, proteins, peptides, and phospholipids from biological samples like plasma or serum are major contributors.[6][7]
-
Formulation excipients: Dosing vehicles and formulation agents used in drug products can cause significant ion suppression.[8]
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Mobile phase additives: Non-volatile buffers or additives can accumulate in the ion source and interfere with ionization.[5]
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Co-administered drugs: Other medications present in the sample can co-elute and compete for ionization.[9]
Q4: How can I detect ion suppression or enhancement in my this compound analysis?
A4: A common and effective method is the post-column infusion experiment.[1][6] This involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal indicates ion suppression, while a rise indicates enhancement at that retention time.[1]
Troubleshooting Guides
Issue 1: Inconsistent or low signal intensity for this compound across a run.
This could be a sign of variable matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering phospholipids.[6] Consider alternative or additional cleanup steps.
-
Liquid-Liquid Extraction (LLE): Can be effective in removing highly polar (salts) and non-polar (lipids) interferences.
-
Solid-Phase Extraction (SPE): Offers more selective removal of interferences based on the choice of sorbent. This is often a highly effective method for cleaning up complex biological samples.[6]
-
-
Optimize Chromatographic Separation:
-
Modify Gradient: Adjust the mobile phase gradient to separate this compound from the regions of ion suppression.[2]
-
Change Column Chemistry: A different stationary phase may provide better separation from interfering matrix components.
-
Ensure Co-elution: Crucially, ensure that Treprostinil and this compound completely co-elute for accurate correction of matrix effects.[5]
-
-
Check for Contamination:
-
Contamination in the LC-MS system, including the ion source, can lead to poor signal intensity.[3] Regular cleaning and maintenance are essential.
-
Issue 2: The ratio of Treprostinil to this compound is not consistent.
This can occur if the analyte and internal standard are not affected by the matrix effect to the same extent, often due to slight differences in retention time.[10]
Troubleshooting Steps:
-
Verify Co-elution: As mentioned above, complete co-elution of the analyte and internal standard is critical for accurate quantitation.[5] Even a slight separation can expose them to different matrix environments as they elute.
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes mitigate ion suppression. However, ensure the analyte concentration remains above the lower limit of quantitation.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Experimental Protocols
Protocol: Post-Column Infusion for Ion Suppression/Enhancement Assessment
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma, serum)
-
Mobile phase
Methodology:
-
Set up the LC-MS/MS system with the analytical column used for the Treprostinil assay.
-
Connect the outlet of the analytical column to a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS ion source.
-
Begin the LC gradient with the mobile phase.
-
Start the syringe pump to infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for this compound is observed in the mass spectrometer, inject a prepared blank matrix sample.
-
Monitor the this compound signal throughout the chromatographic run. Deviations from the stable baseline indicate regions of ion suppression (signal drop) or enhancement (signal increase).[1]
Data Presentation
Table 1: Quantifying Matrix Effects on this compound
This table can be used to record and compare the matrix effects observed with different sample preparation techniques. The Matrix Effect is calculated as: (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
| Sample ID | Sample Preparation Method | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Control 1 | Protein Precipitation | |||
| Control 2 | Protein Precipitation | |||
| Sample 1 | Liquid-Liquid Extraction | |||
| Sample 2 | Liquid-Liquid Extraction | |||
| Sample 3 | Solid-Phase Extraction | |||
| Sample 4 | Solid-Phase Extraction |
Visualizations
Experimental Workflow for Assessing Ion Suppression
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Treprostinil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of Treprostinil in biological matrices, with a focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Treprostinil-d4 as the internal standard. The performance of this method is compared with an alternative LC-MS/MS method utilizing a different internal standard and a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method with UV detection. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific study needs.
Introduction to Treprostinil Bioanalysis
Treprostinil, a stable prostacyclin analogue, is a potent vasodilator used in the treatment of pulmonary arterial hypertension.[1][2][3] Accurate and precise quantification of Treprostinil in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The most common analytical technique for this purpose is LC-MS/MS, owing to its high sensitivity and specificity.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively corrects for matrix effects and variability in sample processing and instrument response.
Comparative Analysis of Bioanalytical Methods
This section presents a comparison of three distinct bioanalytical methods for Treprostinil quantification. The primary method utilizes this compound as the internal standard, while the comparators employ an alternative internal standard and a different analytical technique.
| Parameter | LC-MS/MS with this compound IS | LC-MS/MS with 6-keto Prostaglandin F1α-d4 IS[1][2][3] | RP-HPLC with UV Detection[4] |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with UV Detector |
| Internal Standard | This compound | 6-keto Prostaglandin F1α-d4 | Not specified |
| Linearity Range | 10 – 5000 pg/mL[5] | 0.25 – 75.0 ng/mL[1][2][3] | 2.5 – 15 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[5] | 0.25 ng/mL[3] | 0.38 µg/mL[4] |
| Accuracy (% RE) | Within 15%[5] | 92.97 – 107.87%[1][2][3] | 99.79% Recovery[4] |
| Precision (% CV) | Within 15%[5] | Intra-assay: 1.16 – 3.34%, Inter-assay: 1.11 – 4.58%[1][2][3] | 0.5%[4] |
| Sample Preparation | Protein Precipitation | Protein Precipitation[1][2][3] | Not specified for biological matrices |
| Run Time | Not explicitly stated, but typically short for LC-MS/MS methods. | 4 minutes[1][3] | 5 minutes[4] |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
1. Sample Preparation:
-
Aliquots of plasma samples are thawed.
-
An internal standard working solution containing this compound is added to each sample.
-
Protein precipitation is performed by adding a solvent such as acetonitrile.
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents, such as water with formic acid and acetonitrile with formic acid.
-
Flow Rate: A typical flow rate for analytical LC-MS/MS.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Transitions Monitored: Specific precursor-to-product ion transitions for both Treprostinil and this compound are monitored.
Alternative Method 1: LC-MS/MS with 6-keto Prostaglandin F1α-d4 Internal Standard
This method was developed for the quantification of Treprostinil in rat serum, human serum, and human plasma.[1][2][3]
-
To 100 µL of serum or plasma, 10 µL of 6-keto Prostaglandin F1α-d4 internal standard solution is added.
-
Protein precipitation is carried out by adding 200 µL of acetonitrile.
-
The mixture is vortexed and centrifuged.
-
The supernatant is transferred for injection into the LC-MS/MS system.
2. Chromatographic and Mass Spectrometric Conditions: [1][3]
-
A gradient method with a total run time of 4 minutes is used.
-
The assay demonstrated linearity over a range of 0.25-75.0 ng/mL.[1][2][3]
-
The method showed good accuracy (92.97–107.87%) and precision (intra-assay: 1.16–3.34%, inter-assay: 1.11–4.58%).[1][2][3]
Alternative Method 2: RP-HPLC with UV Detection
This method was developed for the determination of Treprostinil in bulk and pharmaceutical dosage forms.[4]
1. Chromatographic Conditions: [4]
-
HPLC System: A reverse-phase HPLC with a UV detector.
-
Column: ZORBAX Eclipse, XDB-C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid and Methanol (60:40 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 288 nm.
-
Retention Time: 2.232 minutes.
2. Performance: [4]
-
The method was linear over a concentration range of 2.5 to 15 µg/mL.
-
The limit of detection (LOD) and limit of quantification (LOQ) were 0.12 µg/mL and 0.38 µg/mL, respectively.
-
The method demonstrated good accuracy with a recovery of 99.79%.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Treprostinil Bioanalysis using LC-MS/MS.
Conclusion
The choice of a bioanalytical method for Treprostinil depends on the specific requirements of the study. The LC-MS/MS method with this compound as the internal standard offers the highest sensitivity and specificity, making it the preferred method for pharmacokinetic studies where low concentrations of the drug are expected. The LC-MS/MS method using 6-keto Prostaglandin F1α-d4 as an internal standard also provides excellent performance and is a viable alternative. The RP-HPLC-UV method, while less sensitive, can be a cost-effective option for the analysis of bulk drug and pharmaceutical formulations where higher concentrations are present. The data and protocols presented in this guide can help researchers make an informed decision on the most suitable method for their application.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Battle: Treprostinil-d4 vs. a Structural Analog Internal Standard in Bioanalysis
For researchers and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the analysis of Treprostinil, a potent prostacyclin analog, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides an objective comparison between a deuterated internal standard, Treprostinil-d4, and a structural analog internal standard, 6-keto Prostaglandin F1α-d4, supported by experimental data to inform the selection process in bioanalytical method development.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. However, structural analog internal standards, which are molecules with similar but not identical structures, can also provide robust and reliable results.
This comparison delves into the performance of these two types of internal standards in the context of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Treprostinil.
Quantitative Performance: A Tale of Two Standards
The following table summarizes the key performance parameters of LC-MS/MS methods for Treprostinil quantification using either a deuterated internal standard (based on data from a validated method submitted to the FDA) or a structural analog internal standard (6-keto Prostaglandin F1α-d4), as reported by Gallucci et al. (2024).[1][2]
| Performance Parameter | Method with Deuterated Internal Standard (Presumed this compound) | Method with Structural Analog Internal Standard (6-keto Prostaglandin F1α-d4)[1] |
| Linearity Range | Not explicitly stated, but LLOQ is 0.01 ng/mL | 0.25 - 75.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.01 ng/mL[2] | 0.25 ng/mL[1] |
| Accuracy (% Recovery) | < 7.7% deviation from nominal concentration[2] | 92.97 - 107.87%[1] |
| Precision (%RSD) | < 14%[2] | Intra-assay: 1.16 - 3.34% Inter-assay: 1.11 - 4.58%[1] |
Experimental Protocols: The Method Behind the Metrics
The data presented above is derived from validated bioanalytical methods. Below are the detailed experimental protocols for the LC-MS/MS analysis of Treprostinil using a structural analog internal standard, as described by Gallucci et al. (2024).[1]
Sample Preparation:
-
Protein Precipitation: To 100 µL of serum or plasma, 200 µL of ice-cold acetonitrile containing the internal standard (6-keto Prostaglandin F1α-d4) was added.
-
Vortexing and Centrifugation: The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system was used for separation.
-
Column: A C18 analytical column was employed.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile was used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode was used for detection.
-
MRM Transitions:
-
Treprostinil: m/z 389.2 → 165.1
-
6-keto Prostaglandin F1α-d4 (IS): m/z 373.3 → 167.1
-
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathway of Treprostinil.
Caption: Experimental workflow for Treprostinil quantification.
Caption: Treprostinil signaling pathway.
Discussion and Conclusion
Both deuterated and structural analog internal standards can be effectively used for the quantification of Treprostinil.
-
This compound (Deuterated IS): The primary advantage of a deuterated internal standard is its near-identical chemical and physical properties to the analyte. This leads to very similar extraction recovery and chromatographic retention times, which can effectively minimize variability and matrix effects. The lower LLOQ and high precision reported in the FDA-submitted method highlight the potential for excellent sensitivity and reproducibility with a deuterated IS.
-
6-keto Prostaglandin F1α-d4 (Structural Analog IS): The study by Gallucci et al. demonstrates that a carefully selected structural analog can also yield a robust and reliable method.[1] The reported accuracy and precision are well within the acceptance criteria for bioanalytical method validation. While the LLOQ is higher than that reported for the method using a deuterated standard, it is still suitable for many research and clinical applications. A potential advantage of a structural analog is that it may be more readily available and cost-effective than a custom-synthesized deuterated standard.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Cross-Validation of Treprostinil Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Treprostinil, a prostacyclin analog used in the treatment of pulmonary arterial hypertension.[1][2] A thorough understanding of assay performance is critical for the successful cross-validation of these methods between different laboratories, ensuring data integrity and comparability in multi-site clinical and preclinical studies. This document outlines the performance characteristics of commonly employed assays, details their experimental protocols, and presents a general framework for conducting inter-laboratory cross-validation.
Comparative Performance of Analytical Methods for Treprostinil Quantification
The accurate measurement of Treprostinil in biological matrices is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] While both are robust methods, they offer different levels of sensitivity and specificity.
Table 1: Performance Characteristics of LC-MS/MS Methods for Treprostinil Quantification
| Parameter | Performance in Human Plasma/Serum | Performance in Rat Serum | Reference |
| Linearity Range | 0.25 - 75.0 ng/mL | 0.25 - 75.0 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | Not Reported | [4] |
| Accuracy | 92.97 - 107.87% | 92.97 - 107.87% | [1] |
| Intra-assay Precision (%CV) | 1.16 - 3.34% | 1.16 - 3.34% | [1] |
| Inter-assay Precision (%CV) | 1.11 - 4.58% | 1.11 - 4.58% | [1] |
| Extraction Recovery | 104.25 - 110.66% | 104.25 - 110.66% | [5] |
Table 2: Performance Characteristics of RP-HPLC Methods for Treprostinil Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Linearity Range | 10 - 60 µg/mL | 10 - 60 µg/mL | 25% - 150% of an unspecified concentration | [3][6][7] |
| Limit of Detection (LOD) | 0.691 µg/mL | Not Reported | 0.11 µg/mL | [3][7] |
| Limit of Quantification (LOQ) | 2.093 µg/mL | Not Reported | 0.33 µg/mL | [3][7] |
| Accuracy (% Recovery) | 99.70 - 99.43% | Not Reported | 99.45% (in commercial formulation) | [7][8] |
| Precision (%RSD) | < 2% | < 2% | 0.3% (repeatability) | [3][6][7] |
| Detector | UV at 223 nm | UV at 288 nm | UV at 224 nm | [3][7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of assays across different laboratories.
LC-MS/MS Method for Treprostinil in Biological Matrices
This method is suitable for the quantification of Treprostinil in rat serum, human serum, and human plasma.[1]
1. Sample Preparation:
-
Protein precipitation is used to extract Treprostinil from the biological matrix.[1]
-
6-keto Prostaglandin F1α-d4 is utilized as an internal standard.[1]
2. Chromatographic Conditions:
-
A gradient elution is performed with a total run time of 4 minutes.[1]
3. Mass Spectrometry Detection:
-
Detection is carried out using a tandem mass spectrometer.[1]
RP-HPLC Method for Treprostinil in Bulk and Dosage Forms
This method is designed for the quantification of Treprostinil in pharmaceutical preparations.[3][6]
1. Mobile Phase Preparation:
-
Method 1: A mixture of Methanol and 0.1% Ortho-phosphoric acid in a ratio of 20:80 (v/v).[3]
-
Method 2: A mixture of Methanol, Acetonitrile, and water in a ratio of 35:35:30 (v/v/v).[6]
-
Method 3: A mixture of 0.01N KH2PO4 and Acetonitrile in a ratio of 60:40 (v/v).[7]
2. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6mm, 5µm) or Agilent C18 (250mm x 4.6mm, 5µm).[3][7]
-
Detection: UV detection at 223 nm, 288 nm, or 224 nm.[3][7][9]
Visualized Workflows and Pathways
Workflow for Inter-Laboratory Cross-Validation
A structured workflow is essential for the successful cross-validation of bioanalytical methods. The following diagram outlines a general process.
Caption: General workflow for inter-laboratory assay cross-validation.
Treprostinil Signaling Pathway
Treprostinil is a prostacyclin analog that exerts its effects through the activation of the prostacyclin receptor (IP receptor), leading to vasodilation and inhibition of platelet aggregation.
Caption: Simplified signaling pathway of Treprostinil.
Discussion on Cross-Validation
While no direct inter-laboratory cross-validation studies for Treprostinil assays are publicly available, the principles of such studies are well-established. A cross-validation should involve the analysis of identical sets of quality control (QC) samples and, ideally, incurred patient samples by each participating laboratory. The results are then statistically compared to ensure that the methods provide equivalent quantitative data.
Key Considerations for Cross-Validation:
-
Reference Standard: A single, well-characterized reference standard should be used by all laboratories.
-
Sample Matrix: The sample matrix for QCs should be consistent and match the intended study samples.
-
Acceptance Criteria: Pre-defined acceptance criteria for the comparability of results must be established.
-
Data Analysis: Appropriate statistical methods should be employed to assess the agreement between laboratories.
Alternative Methodologies
While LC-MS/MS and HPLC are the predominant methods for Treprostinil, Enzyme-Linked Immunosorbent Assays (ELISAs) are a common alternative for the quantification of other analytes.
Comparison of LC-MS/MS and ELISA:
-
Specificity: LC-MS/MS generally offers higher specificity as it is based on the mass-to-charge ratio of the analyte, reducing the likelihood of cross-reactivity that can occur with antibody-based ELISA methods.[10][11]
-
Sensitivity: LC-MS/MS often provides superior sensitivity and a wider dynamic range compared to ELISA.[11]
-
Throughput and Cost: ELISA is typically more cost-effective and amenable to high-throughput screening, while LC-MS/MS requires more expensive instrumentation and specialized expertise.[10]
For a molecule like Treprostinil, where precise quantification at low concentrations is often necessary, LC-MS/MS is generally the preferred method. However, the development of a highly specific and sensitive ELISA could offer a viable alternative for certain applications. A direct comparison study between a validated ELISA and an LC-MS/MS method for Treprostinil would be necessary to determine their interchangeability.[12]
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. ajrcps.com [ajrcps.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heritageresearchjournal.com [heritageresearchjournal.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 12. Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Treprostinil: Evaluating Linearity and Sensitivity with a Focus on Treprostinil-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Treprostinil, a potent prostacyclin analog used in the treatment of pulmonary arterial hypertension. A key focus is the use of the stable isotope-labeled internal standard, Treprostinil-d4, in enhancing assay performance. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to aid in the selection and implementation of the most suitable analytical method for your research needs.
Performance Comparison: Linearity and Sensitivity
The selection of an appropriate analytical method is critical for the accurate pharmacokinetic and toxicokinetic assessment of Treprostinil. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS assays, as it closely mimics the analyte's behavior during sample preparation and ionization, leading to improved accuracy and precision. While detailed published data on a validated assay using this compound is limited, we can infer its performance characteristics and compare them with a validated method using a structural analog internal standard and alternative analytical techniques.
| Parameter | LC-MS/MS with this compound (Inferred) | LC-MS/MS with 6-keto Prostaglandin F1α-d4[1][2][3] | RP-HPLC-UV[4] |
| Linearity Range | Expected to be wide and cover the therapeutic range | 0.25 - 75.0 ng/mL | 10 - 60 µg/mL |
| Lower Limit of Quantitation (LLOQ) | As low as 0.01 ng/mL[5] | 0.25 ng/mL | 2.093 µg/mL |
| Correlation Coefficient (r²) | >0.99 (Expected) | >0.99 | 0.9995 |
| Intra-assay Precision (%CV) | <15% (Expected) | 1.16 - 3.34% | Not Reported |
| Inter-assay Precision (%CV) | <15% (Expected) | 1.11 - 4.58% | Not Reported |
| Accuracy (%) | 85-115% (Expected) | 92.97 - 107.87% | Not Reported |
Note: The performance characteristics for the LC-MS/MS method with this compound are inferred based on typical performance of such assays and the LLOQ reported in an FDA review of a validated method[5].
Experimental Protocols
LC-MS/MS Method for Treprostinil Quantification in Human Plasma
This protocol is based on a validated method for the quantification of Treprostinil in biological matrices using a structural analog internal standard, 6-keto Prostaglandin F1α-d4[1][2][3]. It is anticipated that a similar protocol would be employed when using this compound.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add an appropriate amount of internal standard working solution (this compound or 6-keto Prostaglandin F1α-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
Instrument: Liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Treprostinil: Precursor ion (m/z) 389.2 → Product ion (m/z) 331.2 (quantifier) and 143.1 (qualifier)[3].
-
This compound (Predicted): Precursor ion (m/z) 393.2 → Product ion (m/z) 335.2 (or other suitable fragment).
-
6-keto Prostaglandin F1α-d4: Specific precursor and product ions for this internal standard would be monitored[1][2][3].
-
Alternative Method: RP-HPLC-UV
This method is suitable for the quantification of Treprostinil in bulk drug and pharmaceutical dosage forms[4].
a. Sample Preparation
-
Prepare a standard stock solution of Treprostinil in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution.
-
For pharmaceutical formulations, dissolve and dilute the product to the desired concentration.
b. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Phenomenex Luna C18 (250 x 4.6mm, 5µm)[4].
-
Mobile Phase: Methanol: 0.1% Orthophosphoric acid (20:80 v/v)[4].
-
Flow Rate: 1.0 mL/min[4].
-
Detection Wavelength: 223 nm[4].
-
Injection Volume: 20 µL.
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the analytical workflow and the signaling pathway of Treprostinil.
Caption: LC-MS/MS analytical workflow for Treprostinil.
Caption: Simplified signaling pathway of Treprostinil.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrcps.com [ajrcps.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
The Analytical Edge: Evaluating Treprostinil-d4 as an Internal Standard for Accurate Quantification
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of therapeutic agents. For researchers and drug development professionals working with Treprostinil, a potent prostacyclin analogue, its deuterated counterpart, Treprostinil-d4, offers a robust solution for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. This guide provides a comparative overview of the performance of a closely related deuterated internal standard, highlighting the expected accuracy and precision when using this compound, supported by experimental data from a validated bioanalytical method.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, effectively normalizing for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical and physical properties. This ensures that the internal standard behaves nearly identically to the endogenous analyte throughout the analytical process, from extraction to detection, leading to superior accuracy and precision.
Performance Data: A Case Study with a Deuterated Internal Standard
While specific validation studies for this compound are not extensively published, a comprehensive study on the quantification of Treprostinil in biological matrices using a different deuterated internal standard, 6-keto Prostaglandin F1α-d4, provides valuable insights into the expected performance. The data from this validated LC-MS/MS method demonstrates the high level of accuracy and precision achievable with a deuterated internal standard.
Table 1: Accuracy and Precision of Treprostinil Quantification using a Deuterated Internal Standard [1][2][3]
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Lower Limit of Quantitation (LLOQ) | 0.25 | 0.24 | 96.0 | 3.34 | 4.58 |
| Low Quality Control (LQC) | 0.75 | 0.73 | 97.3 | 2.15 | 2.89 |
| Medium Quality Control (MQC) | 30.0 | 29.8 | 99.3 | 1.16 | 1.11 |
| High Quality Control (HQC) | 60.0 | 59.1 | 98.5 | 1.89 | 2.34 |
Data adapted from a validated LC-MS/MS method for Treprostinil in rat serum, human serum, and human plasma. The principles of using a deuterated internal standard suggest that similar performance would be expected with this compound.
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable bioanalysis. The following is a detailed methodology for the quantification of Treprostinil in biological samples using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of the biological sample (serum or plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound in methanol) to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is typically used.
-
Flow Rate: A flow rate of 0.3 mL/min is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection.
-
MRM Transitions:
-
Treprostinil: 389.2 → 331.2 (quantifier), 389.2 → 143.1 (qualifier)[1]
-
This compound (expected): 393.2 → 335.2 (quantifier)
-
Visualizing the Rationale and Mechanism
To better understand the context of Treprostinil analysis, the following diagrams illustrate the role of an internal standard, the experimental workflow, and the signaling pathway of Treprostinil.
Caption: Role of an internal standard in correcting for analytical variability.
Caption: Bioanalytical workflow for Treprostinil quantification.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quantification-of-treprostinil-concentration-in-rat-and-human-using-a-novel-validated-and-rapid-liquid-chromatography-tandem-mass-spectrometry-method-experimental-and-clinical-applications-in-ischemia-reperfusion-injury - Ask this paper | Bohrium [bohrium.com]
Assessing the Impact of an Unlabeled Drug Impurity in Treprostinil-d4: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the potential impact of an unlabeled impurity in a Treprostinil-d4 drug substance. Treprostinil, a stable prostacyclin analog, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension. The presence of impurities can potentially alter the drug's efficacy, safety, and stability. This document outlines key experimental protocols and data presentation formats to compare the performance of a this compound batch containing a hypothetical unlabeled impurity against a reference standard of pure this compound.
Executive Summary
The purity of any active pharmaceutical ingredient (API) is critical to its therapeutic effect and safety profile. Unlabeled impurities can arise from the manufacturing process, degradation, or storage and may possess their own pharmacological or toxicological properties. For a potent drug like this compound, even minor impurities could significantly impact its biological activity. This guide details the analytical and in vitro methodologies to identify and quantify a hypothetical impurity and to assess its effect on the known mechanisms of action of Treprostinil: prostacyclin (IP) receptor activation, subsequent cyclic adenosine monophosphate (cAMP) production, inhibition of platelet aggregation, and suppression of smooth muscle cell proliferation.
Data Presentation
Effective assessment requires clear and concise presentation of quantitative data. The following tables provide a template for summarizing the experimental findings.
Table 1: Analytical Purity Profile of this compound Batches
| Parameter | This compound Reference Standard | This compound with Impurity |
| Purity (HPLC, % Area) | > 99.9% | 99.0% |
| Hypothetical Impurity (HPLC, % Area) | Not Detected | 0.9% |
| Other Known Impurities (HPLC, % Area) | < 0.1% | < 0.1% |
| Mass of Impurity (LC-MS) | N/A | [Hypothetical Mass] |
Table 2: In Vitro Biological Activity Comparison
| Assay | Parameter | This compound Reference Standard | This compound with Impurity | % Change |
| Prostacyclin (IP) Receptor Binding | Ki (nM) | [Hypothetical Value, e.g., 35 nM] | [Hypothetical Value, e.g., 45 nM] | [Hypothetical Value, e.g., +28.6%] |
| cAMP Production | EC50 (nM) | [Hypothetical Value, e.g., 10 nM] | [Hypothetical Value, e.g., 15 nM] | [Hypothetical Value, e.g., +50%] |
| Platelet Aggregation Inhibition | IC50 (nM) | [Hypothetical Value, e.g., 5 nM] | [Hypothetical Value, e.g., 8 nM] | [Hypothetical Value, e.g., +60%] |
| Smooth Muscle Cell Proliferation Inhibition | IC50 (nM) | [Hypothetical Value, e.g., 20 nM] | [Hypothetical Value, e.g., 30 nM] | [Hypothetical Value, e.g., +50%] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for a valid comparison.
Analytical Characterization of the Impurity
Objective: To identify and quantify the unlabeled impurity in the this compound sample.
Methodology: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
-
HPLC System: A standard HPLC system with a UV detector is employed.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Procedure:
-
Prepare standard solutions of the this compound reference standard and the batch containing the impurity in the mobile phase.
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas of this compound and the impurity.
-
Calculate the percentage purity and the percentage of the impurity in the sample.
-
-
LC-MS Analysis:
-
The HPLC system is coupled to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the impurity, aiding in its identification.
-
Prostacyclin (IP) Receptor Binding Assay
Objective: To determine if the impurity affects the binding affinity of this compound to its target receptor.
Methodology: Radioligand Binding Assay
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the human prostacyclin (IP) receptor.
-
Radiolabeled prostacyclin analog (e.g., [³H]-iloprost).
-
This compound reference standard and the batch with the impurity.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of either the this compound reference standard or the sample with the impurity.
-
After incubation, separate the bound and free radioligand using a filtration method.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Perform a competitive binding analysis to calculate the inhibition constant (Ki) for each sample. A higher Ki value indicates lower binding affinity.
-
Cyclic AMP (cAMP) Production Assay
Objective: To assess the functional consequence of receptor binding by measuring the downstream signaling molecule, cAMP. Treprostinil is a prostacyclin mimetic that binds to prostacyclin receptors, leading to an increase in intracellular cAMP levels.[1][2][3]
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based cAMP Assay
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the IP receptor (e.g., HEK293 cells).
-
Procedure:
-
Culture the cells in 96-well plates.
-
Stimulate the cells with a range of concentrations of the this compound reference standard or the sample with the impurity for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available HTRF or ELISA kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) for each sample. An increased EC50 value suggests reduced potency.
-
Platelet Aggregation Assay
Objective: To evaluate the impact of the impurity on the anti-platelet aggregation activity of this compound. Treprostinil inhibits platelet aggregation.[1][4]
Methodology: Light Transmission Aggregometry (LTA)
-
Materials:
-
Freshly prepared platelet-rich plasma (PRP) from healthy donors.
-
Platelet agonist (e.g., adenosine diphosphate (ADP) or collagen).
-
This compound reference standard and the batch with the impurity.
-
-
Procedure:
-
Pre-incubate PRP with various concentrations of the this compound reference standard or the sample with the impurity.
-
Induce platelet aggregation by adding the agonist.
-
Monitor the change in light transmission through the PRP suspension over time using an aggregometer.
-
Determine the concentration of each sample required to inhibit aggregation by 50% (IC50). A higher IC50 indicates reduced inhibitory activity.
-
Smooth Muscle Cell Proliferation Assay
Objective: To determine if the impurity alters the ability of this compound to inhibit the proliferation of vascular smooth muscle cells. Treprostinil has been shown to inhibit the proliferation of smooth muscle cells.[1][4]
Methodology: Cell Proliferation Assay (e.g., MTT or BrdU assay)
-
Cell Line: Human pulmonary artery smooth muscle cells (HPASMCs).
-
Procedure:
-
Seed HPASMCs in 96-well plates and induce proliferation with a growth factor (e.g., platelet-derived growth factor, PDGF).
-
Treat the cells with a range of concentrations of the this compound reference standard or the sample with the impurity.
-
After a suitable incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method like the MTT assay (measuring metabolic activity) or a BrdU incorporation assay (measuring DNA synthesis).
-
Calculate the IC50 value for the inhibition of proliferation for each sample. An elevated IC50 suggests a decrease in anti-proliferative activity.
-
Mandatory Visualizations
Diagram 1: Treprostinil Signaling Pathway
References
Establishing Acceptance Criteria for Treprostinil-d4 Response in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acceptance criteria for the response of Treprostinil-d4 when used as an internal standard (IS) in bioanalytical methods. The information is based on established regulatory guidelines and scientific best practices to ensure data accuracy and reliability in preclinical and clinical studies.
Mechanism of Action of Treprostinil
Treprostinil is a synthetic analog of prostacyclin that exerts its therapeutic effects primarily through the activation of the prostacyclin receptor (IP receptor).[1][2] This interaction initiates a signaling cascade that leads to vasodilation, inhibition of platelet aggregation, and antiproliferative effects on smooth muscle cells.[1][3][4]
The binding of Treprostinil to the IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][5] PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of vascular smooth muscle and the inhibition of platelet aggregation.[1]
Acceptance Criteria for Internal Standard Response
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines for bioanalytical method validation that include acceptance criteria for the internal standard response.[7][8] These criteria ensure that the IS effectively tracks the analyte of interest throughout the analytical process.
The following table summarizes the key acceptance criteria for the internal standard response based on FDA guidance.
| Parameter | Acceptance Criteria | Rationale |
| Internal Standard Response Variability | The IS response should be consistent across all samples in a run, with a coefficient of variation (%CV) generally not exceeding 15% for at least 85% of the standards and quality control (QC) samples. For the Lower Limit of Quantification (LLOQ), the %CV should not exceed 20%. | Ensures consistency in sample processing and instrument performance. |
| Internal Standard Response vs. Blank Samples | The response of the internal standard in blank samples (matrix without analyte or IS) should be less than 5% of the average IS response in the calibration standards and QCs. | Checks for interference from endogenous matrix components at the retention time of the IS. |
| Internal Standard Response in Zero Samples | The response of the internal standard in zero samples (matrix with IS but without analyte) should be consistent with the other samples. | Verifies the absence of analyte interference with the IS signal. |
| Internal Standard Response in Study Samples | The IS response in study samples should be within a certain percentage (e.g., 50-150%) of the average IS response in the calibration standards and QCs of the same analytical run. | Monitors for matrix effects or other issues that may disproportionately affect the IS in unknown samples compared to the calibration standards. |
Experimental Protocol for Treprostinil Quantification using this compound
The following is a typical experimental workflow for the quantification of Treprostinil in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by LC-MS/MS analysis.
Detailed Methodologies:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution of a known concentration.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a liquid chromatography system coupled with a tandem mass spectrometer.
-
Separate Treprostinil and this compound from matrix components using a suitable chromatographic column and mobile phase gradient.
-
Detect the parent and product ions for both Treprostinil and this compound using Multiple Reaction Monitoring (MRM) in negative ionization mode.[9]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Treprostinil) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Treprostinil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
By adhering to these acceptance criteria and employing a robust experimental protocol, researchers can ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other bioanalytical studies involving Treprostinil.
References
- 1. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. unitedbyph.com [unitedbyph.com]
- 4. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Treprostinil and Treprostinil-d4 Recovery in Bioanalytical Methods
In the quantitative analysis of therapeutic agents like Treprostinil from biological matrices, achieving accurate and reproducible results is paramount. A key factor influencing this is the recovery of the analyte during sample preparation. This guide provides a comparative overview of the recovery characteristics of Treprostinil and its deuterated analog, Treprostinil-d4, supported by experimental data and protocols. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods, primarily because its chemical and physical properties closely mimic the analyte of interest, leading to comparable behavior during extraction and analysis.
Understanding Comparative Recovery
The central premise for using this compound as an internal standard in Treprostinil assays is that both compounds will exhibit nearly identical recovery rates throughout the sample preparation process. Any loss of the analyte (Treprostinil) during extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the internal standard (this compound). The ratio of the analyte to the internal standard remains constant, thus enabling accurate quantification of the analyte. While direct comparative recovery studies are not prevalent, the validation of numerous bioanalytical methods relies on this principle.
Quantitative Data Summary
The following table summarizes the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Treprostinil in biological matrices, which utilizes a deuterated internal standard. The high accuracy and precision of this method underscore the comparable recovery of the analyte and the internal standard.
| Parameter | Performance Metric | Biological Matrix |
| Linearity Range | 0.25–75.0 ng/mL | Rat Serum, Human Serum, and Human Plasma |
| Accuracy | 92.97–107.87% | Rat Serum, Human Serum, and Human Plasma |
| Intra-assay Precision | 1.16–3.34% | Rat Serum, Human Serum, and Human Plasma |
| Inter-assay Precision | 1.11–4.58% | Rat Serum, Human Serum, and Human Plasma |
The data presented is based on a validated LC-MS/MS method for Treprostinil quantification.[1][2]
Experimental Protocols
A robust and reproducible experimental protocol is essential for the accurate quantification of Treprostinil. The following sections detail a widely used method for sample preparation and analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting Treprostinil from biological samples.[1][3][4]
-
Sample Thawing: Frozen biological samples (e.g., serum, plasma) are thawed on ice.
-
Internal Standard Spiking: A known concentration of this compound (internal standard) is added to each sample.
-
Protein Precipitation: Ice-cold acetonitrile is added to the samples, typically in a 3:1 or 9:1 ratio (v/v) of acetonitrile to sample, to precipitate proteins.[1][3][5]
-
Vortexing and Centrifugation: The samples are vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[1]
-
Supernatant Transfer: The clear supernatant containing Treprostinil and this compound is carefully transferred to a new set of tubes or a 96-well plate for further processing or direct injection into the LC-MS/MS system.
LC-MS/MS Analysis
The prepared samples are analyzed using a validated LC-MS/MS method.
-
Chromatographic Separation: The sample extract is injected into a liquid chromatography system, where Treprostinil and this compound are separated from other components on a suitable analytical column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically monitor for the parent and daughter ions of Treprostinil and this compound.
-
Quantification: The concentration of Treprostinil in the original sample is determined by calculating the ratio of the peak area of Treprostinil to the peak area of this compound and comparing this to a standard curve.
Visualizing the Process and Mechanism
To further elucidate the experimental workflow and the underlying biological mechanism of Treprostinil, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of Treprostinil recovery.
Caption: Signaling pathway of Treprostinil.
Conclusion
The use of this compound as an internal standard is a well-established practice in the bioanalysis of Treprostinil. This approach is predicated on the principle of near-identical recovery of the analyte and its deuterated analog during sample processing. The high accuracy and precision of validated LC-MS/MS methods utilizing this strategy provide strong evidence for the comparative recovery of Treprostinil and this compound. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers engaged in the quantification of Treprostinil in various biological matrices.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Treprostinil-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Treprostinil-d4 is a critical component of laboratory safety and regulatory compliance. Due to its pharmacological activity and chemical properties, this deuterated prostaglandin analogue requires handling as a hazardous chemical waste. Adherence to established protocols is essential to protect personnel and the environment.
Treprostinil, the active pharmaceutical ingredient, is classified as toxic if swallowed, in contact with skin, or inhaled. It is also suspected of damaging fertility and may cause organ damage through prolonged or repeated exposure. The deuterated form, this compound, should be handled with the same level of caution. The disposal procedures are governed by regulations for hazardous pharmaceutical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Compatible chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator if handling outside a fume hood or if aerosolization is possible. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting.
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous trash or other waste streams.
-
It must be segregated as a hazardous chemical waste.
-
-
Waste Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical form of the waste (e.g., solid, liquid solution).
-
For liquid waste, ensure the container has a secure, tight-fitting lid.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Reproductive Hazard").
-
The accumulation start date (the date the first drop of waste is added).
-
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent spills.
-
Store incompatible waste types separately.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, vials, and contaminated PPE, must be disposed of as hazardous waste in the same designated container.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.
-
-
Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area.
-
Contain the spill using appropriate spill kits for chemical waste.
-
Follow your institution's specific spill response procedures.
-
Report the incident to your EHS department.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Signaling Pathway of Prostaglandin Analogs
While not directly related to disposal, understanding the mechanism of action of prostaglandin analogs like Treprostinil highlights their biological potency and reinforces the need for careful handling. Treprostinil is a prostacyclin analogue that acts as a potent vasodilator and inhibitor of platelet aggregation. It exerts its effects by binding to and activating prostaglandin receptors, which in turn modulate intracellular signaling pathways, primarily through changes in cyclic adenosine monophosphate (cAMP) levels.
Essential Safety and Logistical Information for Handling Treprostinil-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Treprostinil-d4 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on the Safety Data Sheet (SDS) for Treprostinil, the following personal protective equipment is essential to prevent exposure.[1][2][3] Treprostinil is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[1][3]
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[2] A face shield may be used in combination with goggles for additional protection against splashes.[4] |
| Hand Protection | Chemical-resistant Gloves | Handle with chemical-impermeable gloves.[2] Gloves must be inspected prior to use. Wash and dry hands after handling.[2] |
| Skin and Body Protection | Protective Clothing | Wear impervious, fire/flame resistant clothing.[2] A long-sleeved, disposable gown with tight-fitting cuffs that closes in the back is recommended.[5] "Bunny suit" coveralls can offer head-to-toe protection.[5] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] Use only in a well-ventilated area.[2] |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is crucial when working with this compound to maintain safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the designated handling area.[3]
-
Have an accessible safety shower and eye wash station.[3]
-
Work within a certified chemical fume hood to minimize inhalation exposure.
2. Donning PPE:
-
Before handling the compound, put on all required PPE in the correct order: gown, mask/respirator, goggles, and then gloves.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[2]
4. In Case of Exposure:
-
Ingestion: Rinse mouth with water and get immediate emergency medical help.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[2] Get emergency medical help immediately.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection:
-
Collect all waste material, including unused compound, contaminated consumables (e.g., pipette tips, vials), and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
